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  • Product: 1,3-Diisopropyl-1H-imidazolium Hydroxide
  • CAS: 137836-88-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Crystal Structure and NMR Characterization of 1,3-Diisopropyl-1H-imidazolium Hydroxide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystal structure, and Nuclear Magnetic Resonance (NMR) characterization o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and Nuclear Magnetic Resonance (NMR) characterization of 1,3-Diisopropyl-1H-imidazolium Hydroxide. While a definitive single-crystal X-ray structure for this specific hydroxide salt is not publicly available, this guide synthesizes data from closely related imidazolium compounds to predict its structural properties, with a focus on the influential role of hydrogen bonding. Furthermore, this document outlines the expected ¹H and ¹³C NMR spectroscopic signatures, providing a valuable resource for the identification and characterization of this and similar N-heterocyclic carbene (NHC) precursors. A detailed, field-proven protocol for its synthesis via a two-step method followed by anion exchange is also presented, offering a practical workflow for researchers in the field.

Introduction: The Significance of 1,3-Diisopropyl-1H-imidazolium Hydroxide

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone of modern chemistry, with applications spanning organocatalysis, materials science, and medicinal chemistry. The stability and reactivity of NHCs are intrinsically linked to their precursors, typically imidazolium salts. 1,3-Diisopropyl-1H-imidazolium Hydroxide is a key precursor to one of the most sterically demanding and widely used NHCs, IPr. The presence of the hydroxide anion makes it a strong base, capable of in-situ deprotonation to generate the free carbene, thus avoiding the use of external, and often sensitive, bases.

Understanding the solid-state structure and solution-state behavior of this precursor is paramount for controlling its reactivity, optimizing reaction conditions, and developing new applications. This guide aims to provide the necessary insights for researchers working with this important compound.

Synthesis of 1,3-Diisopropyl-1H-imidazolium Hydroxide

The synthesis of 1,3-Diisopropyl-1H-imidazolium Hydroxide is most effectively achieved through a two-step process, beginning with the synthesis of the corresponding halide salt (e.g., chloride or bromide), followed by an anion exchange to introduce the hydroxide. This method ensures high purity and yield.

Synthesis of 1,3-Diisopropyl-1H-imidazolium Halide

The initial synthesis of the imidazolium halide salt proceeds via the condensation of a diimine with paraformaldehyde and a protic acid. This method is robust and scalable.

Experimental Protocol:

  • Diimine Formation: In a round-bottom flask, dissolve 2,6-diisopropylaniline in methanol. To this solution, add glyoxal (40 wt. % in water) and a catalytic amount of formic acid. Stir the mixture at room temperature for 3-4 hours. The resulting diimine will precipitate from the solution.

  • Filtration and Drying: Filter the yellow precipitate and wash it with cold methanol. Dry the solid under vacuum to obtain the pure diimine.

  • Ring Closure: In a separate flask, suspend the dried diimine in ethyl acetate. Cool the mixture to 0 °C in an ice bath.

  • Acidic Cyclization: In an Erlenmeyer flask, mix paraformaldehyde with a 4N solution of HCl in dioxane. Stir for 10 minutes, and then add this mixture to the cooled diimine suspension.

  • Reaction and Isolation: Allow the reaction to stir at room temperature for 2 hours. The resulting beige precipitate of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride can be collected by filtration.

Anion Exchange to Hydroxide

The conversion of the halide salt to the hydroxide is efficiently performed using an anion exchange resin.[1][2][3] This method avoids the introduction of other ionic impurities.

Experimental Protocol:

  • Resin Preparation: Pack a chromatography column with a strong basic anion exchange resin (e.g., Amberlyst® A-26). Activate the resin by washing it thoroughly with a 1M NaOH solution, followed by deionized water until the eluent is neutral.

  • Ion Exchange: Dissolve the 1,3-Diisopropyl-1H-imidazolium halide in methanol or a mixture of acetonitrile and dichloromethane.[1] Pass this solution through the prepared hydroxide-form resin column.

  • Elution and Collection: Elute the column with the same solvent system, collecting the fractions containing the imidazolium hydroxide.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the 1,3-Diisopropyl-1H-imidazolium Hydroxide as an oil or a hygroscopic solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Halide Salt Synthesis cluster_step2 Step 2: Anion Exchange aniline 2,6-Diisopropylaniline diimine Diimine Intermediate aniline->diimine glyoxal Glyoxal glyoxal->diimine halide_salt 1,3-Diisopropyl-1H- imidazolium Halide diimine->halide_salt paraformaldehyde Paraformaldehyde + HCl paraformaldehyde->halide_salt resin Anion Exchange Resin (OH⁻ form) halide_salt->resin Pass through column hydroxide_salt 1,3-Diisopropyl-1H- imidazolium Hydroxide resin->hydroxide_salt Elute

Caption: Synthetic pathway for 1,3-Diisopropyl-1H-imidazolium Hydroxide.

Crystal Structure Analysis

While a specific crystal structure for 1,3-Diisopropyl-1H-imidazolium Hydroxide is not available in the Cambridge Structural Database, we can infer its key structural features based on the known crystal structures of other imidazolium salts.

Expected Crystal Packing and Intermolecular Interactions

The crystal packing of imidazolium salts is largely dictated by a network of hydrogen bonds and π-π stacking interactions. In the case of the hydroxide salt, strong hydrogen bonds between the hydroxide anion and the imidazolium cation are expected to be the dominant feature.[4][5]

Specifically, the acidic proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is the primary hydrogen bond donor.[6][7][8] The hydroxide anion, being a strong hydrogen bond acceptor, will interact strongly with this C2-H proton. Additionally, weaker C-H···O hydrogen bonds involving the other ring protons and the isopropyl C-H groups may also contribute to the overall crystal packing.

The bulky isopropyl groups will play a significant role in the crystal lattice, likely influencing the overall symmetry and preventing close packing of the imidazolium rings, which might otherwise favor π-π stacking.

Diagram of Expected Hydrogen Bonding:

HydrogenBonding cluster_cation Imidazolium Cation cluster_anion Hydroxide Anion C2 C2-H OH O-H C2->OH Strong C-H···O N1 N1 N3 N3 C4 C4-H C4->OH Weaker C-H···O C5 C5-H C5->OH Weaker C-H···O R1 Isopropyl R2 Isopropyl

Caption: Predicted hydrogen bonding in 1,3-Diisopropyl-1H-imidazolium Hydroxide.

NMR Characterization

NMR spectroscopy is an indispensable tool for the characterization of imidazolium salts, providing detailed information about their molecular structure in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-Diisopropyl-1H-imidazolium Hydroxide is expected to show distinct signals for the imidazolium ring protons and the isopropyl substituents. The chemical shifts can be influenced by the solvent and the nature of the anion due to hydrogen bonding interactions.[8]

Expected ¹H NMR Chemical Shifts:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C2-H9.0 - 11.0Singlet-
C4-H, C5-H7.5 - 8.0Doublet~1.8
CH (isopropyl)4.5 - 5.0Septet~7.0
CH₃ (isopropyl)1.5 - 1.7Doublet~7.0

Note: The C4-H and C5-H protons are chemically equivalent and appear as a single signal that is often a doublet or a triplet depending on the resolution and coupling to each other.

The downfield chemical shift of the C2-H proton is a characteristic feature of imidazolium salts and is particularly sensitive to hydrogen bonding with the anion.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
C2135 - 145
C4, C5120 - 125
CH (isopropyl)50 - 55
CH₃ (isopropyl)22 - 25

The carbon atom C2, situated between the two nitrogen atoms, is the most deshielded and appears furthest downfield in the spectrum.[10][11]

Diagram of NMR Signal Assignments:

NMR_Assignments cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR mol H2 C2-H (9.0-11.0 ppm) H45 C4/5-H (7.5-8.0 ppm) H_CH CH (4.5-5.0 ppm) H_CH3 CH₃ (1.5-1.7 ppm) C2_C C2 (135-145 ppm) C45_C C4/5 (120-125 ppm) C_CH CH (50-55 ppm) C_CH3 CH₃ (22-25 ppm)

Caption: Correlation of molecular structure with expected NMR signals. (Note: A 2D chemical structure image would be inserted here in a full implementation).

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the structural and spectroscopic properties of 1,3-Diisopropyl-1H-imidazolium Hydroxide. The provided synthesis protocols are based on established and reliable methods, offering a clear path for its preparation. While the absence of a definitive crystal structure necessitates a degree of extrapolation, the principles of hydrogen bonding and molecular packing in related imidazolium salts provide a strong foundation for understanding its solid-state behavior. The predicted NMR data serves as a valuable reference for the routine characterization of this important NHC precursor. Further research to obtain a single-crystal X-ray structure of the title compound would be a valuable contribution to the field, providing definitive confirmation of the structural features discussed herein.

References

  • Xuan, X., Chang, L., & Zhao, Y. (2014). Hydrogen bonds in the crystal structure of hydrophobic and hydrophilic COOH-functionalized imidazolium ionic liquids. CrystEngComm, 16(14), 2735-2742. [Link]

  • Akutsu, H., Yamada, J., & Nakatsuji, S. (2011). Crystal-to-crystal structural transformation of hydrogen-bonding molecular crystals of (imidazolium)(3-hydroxy-2-quinoxalinecarboxylate) through H2O adsorption–desorption. CrystEngComm, 13(23), 7016-7022. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Xuan, X., Chang, L., & Zhao, Y. (2014). Hydrogen bonds in the crystal structure of hydrophobic and hydrophilic COOH-functionalized imidazolium ionic liquids. Semantic Scholar. [Link]

  • Orabi, M. D., Al-Masoudi, N. A., & Al-Amiery, A. A. (2024). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 501-516. [Link]

  • S, S., & M, S. (2017). The role of hydrogen bonding propensity in tuning the morphology of crystals obtained from imidazolium based ionic liquids. DOI. [Link]

  • Chiappe, C., & Pieraccini, D. (2021). Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. Molecules, 26(11), 3369. [Link]

  • Cláudio, A. F., Ferreira, A. M., & Freire, M. G. (2016). A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids. Molecules, 21(9), 1148. [Link]

  • ResearchGate. (n.d.). Notable features in the 1 H and 13 C NMR spectra of the imidazolium... Retrieved from [Link]

  • Balevičius, V., Gdaniec, Z., Džiaugys, L., Kuliešius, F., & Maršalka, A. (2011). 1H, 13C NMR and DFT Study of Hydrogen Bonding in Imidazolium-based Ionic Liquids. Acta Chimica Slovenica, 58(3), 458-464. [Link]

  • Al-Hujran, T. S., & Al-Masoudi, N. A. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4584. [Link]

  • ResearchGate. (n.d.). (PDF) H and C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Ferreira, A. M., & Freire, M. G. (2015). A general halide-to-anion switch for imidazolium-based ionic liquids and oligocationic systems using anion exchange resins (A− form). Chemical Communications, 51(54), 10864-10867. [Link]

  • Van der Eycken, E., & Appukkuttan, P. (2015). Halogen-free synthesis of 1,3-dialkylimidazolium ionic liquids. Scriptiebank. [Link]

  • Cláudio, A. F., Ferreira, A. M., & Freire, M. G. (2015). Imidazolium ionic liquids: A simple anion exchange protocol. SciSpace. [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts.
  • ResearchGate. (n.d.). 1H and 13C NMR Chemical shifts for compounds 1-3. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of 1,3-Diisopropyl-1H-imidazolium Hydroxide in Aqueous Solutions: Mechanisms, Kinetics, and Analytical Protocols

Introduction: The Dual Nature of Imidazolium Hydroxides 1,3-Diisopropyl-1H-imidazolium hydroxide is a highly versatile chemical species, serving as a critical precursor for N-heterocyclic carbenes (NHCs), a structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Nature of Imidazolium Hydroxides

1,3-Diisopropyl-1H-imidazolium hydroxide is a highly versatile chemical species, serving as a critical precursor for N-heterocyclic carbenes (NHCs), a structural motif in active pharmaceutical ingredients (APIs), and a model cation for alkaline anion exchange membranes. However, deploying this compound in aqueous environments introduces a profound thermodynamic tension. The presence of the hydroxide counterion in water creates a highly reactive microenvironment where the basicity of OH⁻ promotes the reversible formation of a reactive carbene, while its nucleophilicity drives the irreversible degradation of the imidazolium ring[1].

Understanding the thermodynamic boundaries of this molecule is not merely an academic exercise; it is a prerequisite for rational drug formulation and catalyst design. This guide provides an in-depth mechanistic analysis and a self-validating experimental framework for quantifying the stability of sterically hindered imidazolium salts in aqueous media.

Mechanistic Thermodynamics in Aqueous Media

In aqueous alkaline solutions, the 1,3-diisopropyl-1H-imidazolium cation is subjected to two divergent, competing reaction pathways:

  • Reversible Deprotonation (Carbene Formation): The acidic C2 proton of the imidazolium ring is rapidly abstracted by the hydroxide ion. This yields a free N-heterocyclic carbene that immediately forms a hydrogen-bridged complex with surrounding water molecules. This process is under thermodynamic equilibrium and is highly dependent on the solvation state[2].

  • Irreversible Nucleophilic Addition (Ring-Opening): The competing pathway involves the direct nucleophilic attack of the OH⁻ ion at the electron-deficient C2 position. This nucleophilic addition disrupts the aromaticity of the five-membered heterocyclic ring, triggering a cascade that results in irreversible ring-opening and the formation of formamide and secondary amine degradation products[3].

While the bulky 1,3-diisopropyl substituents are strategically designed to provide steric shielding to the C2 position, this steric bulk can also introduce 1,3-allylic strain between the N-alkyl hydrogens and the incoming nucleophile. This strain can inadvertently raise the ground-state energy of the cation, thereby influencing the activation barrier for degradation[1].

Pathway Imid 1,3-Diisopropyl-1H-imidazolium Hydroxide OH_Attack Nucleophilic OH- Attack at C2 Position Imid->OH_Attack High pH / Temp Deprot C2 Deprotonation (Reversible) Imid->Deprot Rapid Equilibrium Degrad Ring-Opened Degradation Product OH_Attack->Degrad Irreversible Hydrolysis NHC N-Heterocyclic Carbene Water Complex Deprot->NHC Solvation NHC->Degrad Slow Conversion

Mechanistic pathways of imidazolium degradation versus carbene formation in aqueous conditions.

Empirical Data: Stability Metrics

The thermodynamic stability of sterically hindered imidazolium cations is highly sensitive to temperature and the concentration of hydroxide ions. The table below synthesizes the kinetic degradation data for sterically hindered imidazolium salts in aqueous alkaline environments, highlighting the dramatic reduction in half-life as thermal energy overcomes the activation barrier for nucleophilic attack[3],[1].

Table 1: Thermodynamic Stability Metrics of Sterically Hindered Imidazolium Cations in Aqueous Hydroxide

Temperature (°C)Hydroxide Concentration (M)Hydration StateEstimated Half-Life ( t1/2​ )Primary Dominant Pathway
251.0 MFully Aqueous> 10,000 minReversible Deprotonation
601.0 MFully Aqueous~ 1,500 minC2-Nucleophilic Attack
801.0 MFully Aqueous< 200 minIrreversible Ring-Opening
801.0 MLow Hydration< 50 minAccelerated Ring-Opening

Note: Increased water content generally stabilizes the imidazolium hydroxide by heavily solvating the OH⁻ ion, thereby reducing its nucleophilicity and dampening the rate of ring-opening[3].

Experimental Protocols for Stability Assessment

To rigorously evaluate the thermodynamic stability of 1,3-diisopropyl-1H-imidazolium hydroxide, researchers must employ a self-validating experimental workflow. The following NMR-based kinetic profiling protocol is designed to isolate the thermodynamic variables and prove causality between environmental conditions and molecular degradation.

Step-by-Step Methodology: NMR-Based Kinetic Profiling

1. Sample Preparation (Isotopic Tracing): Dissolve 0.1 mmol of 1,3-diisopropyl-1H-imidazolium chloride in 0.5 mL of Deuterium Oxide (D₂O). Causality Check: D₂O is not merely used for NMR signal locking; it acts as an isotopic tracer. It allows us to monitor the H/D exchange rate at the C2 position, which serves as a direct proxy for the rate of reversible carbene formation[1].

2. Alkaline Induction: Add 0.1 mmol of standardized NaOD in D₂O to the solution to generate the imidazolium hydroxide in situ. Immediately transfer the homogenized sample to an NMR tube and seal it to prevent atmospheric CO₂ absorption, which would prematurely neutralize the hydroxide[4].

3. Thermal Incubation & Acquisition: Place the NMR tube in the spectrometer, pre-heated and calibrated to the target stress temperature (e.g., 80 °C). Acquire quantitative ¹H NMR spectra at regular 15-minute intervals for a duration of 24 hours.

4. Data Processing & Integration: Integrate the residual C2-H signal (which will rapidly disappear due to H/D exchange) and the stable backbone C4/C5 protons. Simultaneously, monitor the emergence of upfield aliphatic signals corresponding to the formamide and secondary amine fragments of the ring-opened product[3]. Causality Check: The rapid disappearance of the C2-H signal before any ring-opened products appear proves that deprotonation is kinetically faster than nucleophilic attack.

5. Thermodynamic Extraction: Plot the natural log of the intact imidazolium concentration (derived from the C4/C5 proton integrals) versus time to determine the pseudo-first-order rate constant ( kobs​ ). By repeating this at multiple temperatures, construct an Arrhenius plot ( ln(k) vs. 1/T ) to extract the exact activation energy ( Ea​ ) of the degradation pathway.

Workflow Prep Sample Preparation (D2O Isotopic Tracing) Incubate Alkaline Induction & Thermal Incubation Prep->Incubate NMR 1H/13C NMR Spectroscopy (Kinetic Acquisition) Incubate->NMR Quant Data Quantification (C4/C5 vs Ring-Opened) NMR->Quant Model Thermodynamic Modeling (Arrhenius Extraction) Quant->Model

Self-validating NMR workflow for quantifying thermodynamic stability and kinetic degradation.

Strategic Implications

For scientists engineering novel drug delivery systems or aqueous catalytic cycles, the thermodynamic stability of 1,3-diisopropyl-1H-imidazolium hydroxide is dictated by a delicate balance of steric hindrance, temperature, and hydration limits. Because the degradation is ultimately governed by the nucleophilic attack of the hydroxide ion, formulation strategies must prioritize maintaining high hydration spheres around the anion[5] or operating at strictly controlled thermal limits to prevent the irreversible collapse of the imidazolium architecture.

References

  • Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids Source: Macromolecules - ACS Publications URL:[Link]

  • Relationships between Structure and Alkaline Stability of Imidazolium Cations for Fuel Cell Membrane Applications Source: ACS Macro Letters - ACS Publications URL:[Link]

  • Solution Thermodynamics of Imidazolium-Based Ionic Liquids and Water Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Hydrolysis of Imidazole-2-ylidenes Source: ResearchGate URL:[Link]

  • A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Electronic Properties and Tolman Electronic Parameter of 1,3-Diisopropyl-1H-imidazolium Hydroxide: A Comprehensive Technical Guide

Executive Summary 1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5) is a highly versatile N-heterocyclic carbene (NHC) precursor and organic structure-directing agent (OSDA). While its primary industrial applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5) is a highly versatile N-heterocyclic carbene (NHC) precursor and organic structure-directing agent (OSDA). While its primary industrial application lies in the hydrothermal synthesis of small-pore SSZ-32 zeolites[1], its true chemical value is realized when it is dehydrated to form the free carbene 1,3-diisopropylimidazol-2-ylidene (IiPr) . This whitepaper provides an in-depth analysis of the electronic properties, steric parameters, and experimental workflows associated with IiPr, focusing on its Tolman Electronic Parameter (TEP) and its role in advanced organometallic catalysis.

Chemical Identity and Precursor Causality

The choice of the hydroxide counterion in 1,3-diisopropyl-1H-imidazolium hydroxide is a deliberate experimental design choice dictated by the intended application.

In traditional organometallic synthesis, imidazolium halides (chlorides or iodides) are used and require strong, moisture-sensitive bases (e.g., KHMDS, NaOtBu) to deprotonate the C2 position, generating stoichiometric salt byproducts. In contrast, the hydroxide salt is a self-contained, auto-deprotonating system. Upon heating or dissolution, the hydroxide ion abstracts the acidic C2 proton, yielding the free IiPr carbene and water.

In materials science, this specific property makes it an ideal OSDA for preparing SSZ-32 zeolites[1]. The hydroxide acts dually as the structural template and the alkaline mineralizer, eliminating the need for external alkali metals (like Na⁺ or K⁺) that could poison the acidic sites of the resulting zeolite framework.

Electronic Properties: TEP and Orbital Mechanics

To quantify the electronic properties of the IiPr carbene derived from this precursor, researchers rely on the Tolman Electronic Parameter (TEP) . The TEP evaluates the net electron-donating capacity of a ligand by measuring the A1 symmetric C–O stretching vibration in metal carbonyl complexes (e.g., [Ni(CO)3(L)] or [IrCl(CO)2(L)])[2].

Causality of the TEP Value

The TEP of IiPr is experimentally and computationally established at 2051.5 cm⁻¹ [3]. This low wavenumber indicates that IiPr is a remarkably strong σ-donor. The causality behind this lies in the orbital mechanics:

  • Strong σ-Donation: The diisopropyl groups exert a strong positive inductive (+I) effect, enriching the electron density at the carbene carbon. This density is donated into the transition metal's empty d-orbitals.

  • Enhanced π-Backbonding to CO: The electron-rich metal center must alleviate its negative charge by back-donating electron density into the π* antibonding orbitals of the coordinated CO ligands[2]. This weakens the C–O bond, lowering its vibrational frequency.

Structural Comparisons

Comparing IiPr to its backbone-modified congeners reveals a strict structure-property relationship[3]:

  • IiPrMe (TEP = 2049.6 cm⁻¹): The addition of methyl groups to the imidazole backbone raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This decreases the carbene's π-acceptor capacity, making it a stronger net electron donor to the metal, thus lowering the TEP[3].

  • BIiPr (TEP = 2054.0 cm⁻¹): Benzannulation extends the π-system, significantly lowering the LUMO energy. This facilitates greater π-backbonding from the metal back to the carbene, reducing the electron density available for the CO ligands and increasing the TEP[3].

Orbital NHC IiPr Carbene Center (Strong σ-Donor) Sigma σ-Donation (HOMO → Metal d-orbital) NHC->Sigma Metal Transition Metal (e.g., Ir, Ni, Mo) Pi π-Backbonding (Metal d-orbital → LUMO) Metal->Pi Sigma->Metal Pi->NHC

Caption: Orbital interactions dictating the electronic properties of the IiPr-Metal coordination bond.

Steric Parameters: Percent Buried Volume (%Vbur)

While electronics dictate bond strength, sterics dictate catalytic accessibility. The Percent Buried Volume (%Vbur) quantifies the amount of space the ligand occupies within a 3.5 Å coordination sphere around the metal center.

For IiPr, the %Vbur is 26.5% [3]. This represents a moderate steric profile. It is bulky enough to stabilize highly reactive, low-coordinate metal centers, but compact enough to allow substrates to access the metal. For instance, cationic molybdenum alkylidyne NHC catalysts utilizing IiPr have been successfully deployed in alkyne metathesis, achieving 37% conversion within 3 hours[4]. By comparison, the benzannulated BIiPr has a slightly higher %Vbur of 27.5%, and the methylated IiPrMe sits at 27.7%[3].

Quantitative Data Summary

The following table synthesizes the stereoelectronic parameters of IiPr and its direct structural derivatives to aid in rational catalyst design.

Ligand (NHC)Backbone SubstitutionTEP (cm⁻¹)%VburNet Electronic Character
IiPr None2051.526.5%Strong σ-donor, moderate π-acceptor
IiPrMe 4,5-Dimethyl2049.627.7%Very strong σ-donor, weak π-acceptor
BIiPr Benzannulated2054.027.5%Moderate σ-donor, strong π-acceptor

Data sourced from authoritative organometallic characterizations[3].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: TEP Determination via Iridium Carbonyl Complexation

To empirically validate the TEP of IiPr, the synthesis of [(IiPr)Ir(CO)2Cl] is required. This protocol uses a self-validating IR spectroscopic endpoint.

  • Precursor Cleavage: In a strictly anhydrous glovebox environment, dissolve [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene) in dry CH₂Cl₂.

  • Carbene Coordination: Slowly add 2 equivalents of isolated IiPr free carbene (generated via the dehydration of 1,3-diisopropyl-1H-imidazolium hydroxide). Stir at room temperature for 2 hours to form the [(IiPr)Ir(cod)Cl] intermediate.

  • Ligand Substitution: Transfer the solution to a Schlenk line. Bubble dry Carbon Monoxide (CO) gas (1 atm) through the solution for 30 minutes. The displacement of the bidentate cod ligand by two CO molecules is thermodynamically driven and visually indicated by a color shift (typically to pale yellow).

  • Spectroscopic Validation: Isolate the [(IiPr)Ir(CO)2Cl] complex and record its FTIR spectrum in a CH₂Cl₂ solution cell.

  • Data Extraction: Identify the symmetric (A1) C–O stretching frequency. Apply the standard linear regression formula to convert the Iridium stretching frequency to the standardized Nickel-based Tolman Electronic Parameter (TEP = 2051.5 cm⁻¹)[3].

Workflow A 1,3-Diisopropyl-1H-imidazolium Hydroxide B Deprotonation (Base / -H₂O) A->B C Free NHC (IiPr) B->C D Coordination with [Ir(cod)Cl]₂ C->D E [(IiPr)Ir(cod)Cl] D->E F CO Substitution (1 atm) E->F G [(IiPr)Ir(CO)₂Cl] F->G H IR Spectroscopy (TEP = 2051.5 cm⁻¹) G->H

Caption: Experimental workflow for determining the TEP of IiPr from its imidazolium precursor.

Protocol B: Hydrothermal Synthesis of SSZ-32 Zeolite

When utilized as an OSDA rather than an organometallic ligand, the hydroxide salt is used directly in aqueous media[1].

  • Gel Preparation: Combine 1,3-diisopropyl-1H-imidazolium hydroxide[1], an aluminum source (e.g., sodium aluminate), and a silica source (e.g., colloidal silica) in deionized water. The hydroxide ion natively raises the pH to >13, acting as the mineralizer.

  • Aging: Stir the hydrogel vigorously at room temperature for 24 hours to ensure homogenization.

  • Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave. Heat statically at 160°C for 4 to 6 days. The diisopropyl groups of the imidazolium cation template the specific 1D pore channels of the SSZ-32 framework.

  • Calcination: Filter, wash, and dry the resulting powder. Calcine at 550°C in air for 8 hours to thermally degrade the organic template, yielding the active, porous SSZ-32 zeolite.

Sources

Exploratory

Whitepaper: Mechanistic Pathways and Protocols for N-Heterocyclic Carbene Generation from 1,3-Diisopropyl-1H-imidazolium Hydroxide

Executive Summary N-heterocyclic carbenes (NHCs) have fundamentally reshaped modern organocatalysis and transition-metal chemistry. Traditionally, the generation of a free NHC requires treating an imidazolium halide prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-heterocyclic carbenes (NHCs) have fundamentally reshaped modern organocatalysis and transition-metal chemistry. Traditionally, the generation of a free NHC requires treating an imidazolium halide precursor with a strong, moisture-sensitive external base (e.g., NaH, KOtBu). However, 1,3-Diisopropyl-1H-imidazolium hydroxide represents a paradigm shift: it acts as a "masked" carbene precursor with a built-in base.

This technical guide dissects the thermodynamic equilibria, solvation-dependent mechanisms, and rigorous experimental protocols required to harness this precursor effectively. By understanding the causality behind the phase and solvent behaviors, researchers can bypass external bases and streamline catalytic workflows.

The Mechanistic Tripartite Equilibrium

The generation of the free carbene from 1,3-Diisopropyl-1H-imidazolium hydroxide is not a simple, unidirectional deprotonation. Instead, it is governed by a highly solvent-dependent equilibrium involving three distinct chemical states:

  • The Solvated Ion Pair : Computational and experimental studies reveal that in the presence of three or more water molecules, the imidazolium cation and hydroxide anion exist as a highly stable, hydrogen-bonded ion pair[1].

  • The Pseudo-Base Adduct : The hydroxide anion can act as a nucleophile rather than a base, attacking the C2 position to form a covalent 2-hydroxyimidazolidine intermediate. This pseudo-base can undergo subsequent ring-opening or dehydration depending on the heteroatom electronics[2].

  • The Carbene-Water Complex : In aprotic environments (e.g., THF or toluene), the lack of bulk solvation destabilizes the ion pair. The hydroxide ion initiates the reaction by acting as an internal base, deprotonating the C2 proton to form a hydrogen-bridged carbene-water complex[3]. Complete dehydration of this complex yields the catalytically active free NHC[1].

Visualizing the Mechanistic Pathway

Mechanism IP Solvated Ion Pair [DiPrIm]+ [OH]- (≥3 H2O) PB Pseudo-Base Adduct (2-Hydroxyimidazolidine) IP->PB C2 Nucleophilic Attack CW Carbene-Water Complex (Hydrogen Bridged) IP->CW Deprotonation (Aprotic Shift) PB->CW Ring-Opening / Isomerization FC Free NHC (Catalytically Active) CW->FC Dehydration (- H2O)

Figure 1: Solvation-dependent equilibrium of NHC generation from imidazolium hydroxide.

Thermodynamic Landscape and Solvation Effects

Understanding the energy landscape is critical for designing experimental conditions. The stability of the imidazolium-hydroxide structure increases relative to the carbene-water complex strictly as a function of the local water concentration[1].

Table 1: Solvation-Dependent Thermodynamic States of Imidazolium Hydroxide Systems

Chemical StateHydration LevelDominant EnvironmentRelative Stability
Solvated Ion Pair ≥ 3 H₂OAqueous / Highly ProticHighly Stable (Resting State)
Carbene-Water Complex 1 H₂OAprotic Solvents (THF)Metastable Intermediate
Pseudo-Base Adduct 0–1 H₂ONeat / Solid StateKinetically Accessible
Free NHC (Active) 0 H₂OVacuum / Anhydrous + SievesHighly Reactive (Target)

Experimental Protocols: Causality and Self-Validation

To utilize 1,3-Diisopropyl-1H-imidazolium hydroxide effectively, the experimental design must aggressively force the equilibrium toward the free carbene. Because the deprotonation event generates exactly one equivalent of water, rigorous in situ dehydration is mandatory.

Protocol: In Situ Generation and Sulfur-Trapping Validation
  • Objective : Generate the free 1,3-diisopropyl-NHC and trap it as a stable thiourea derivative to validate successful generation.

  • System Design : This is a self-validating protocol. By introducing a chemical trap (elemental sulfur), we prevent the reverse reaction (hydrolysis), allowing for definitive spectroscopic proof of carbene formation.

Step 1: Precursor Desiccation

  • Action : Dry 1.0 mmol of 1,3-Diisopropyl-1H-imidazolium hydroxide under high vacuum (10⁻³ mbar) at 40°C for 12 hours.

  • Causality : Removes bulk atmospheric moisture. Heating above 40°C is avoided to prevent premature thermal degradation or sublimation of the kinetically accessible pseudo-base.

Step 2: Aprotic Solvent Exchange

  • Action : Under an inert argon atmosphere, dissolve the precursor in 5.0 mL of rigorously anhydrous THF.

  • Causality : Transitioning to an aprotic solvent destabilizes the solvated ion pair, driving the equilibrium toward the hydrogen-bridged carbene-water complex[1].

Step 3: Chemical Dehydration

  • Action : Add 500 mg of freshly activated 4Å molecular sieves to the solution. Stir at room temperature for 2 hours.

  • Causality : Molecular sieves irreversibly sequester the single equivalent of water generated during C2 deprotonation. This utilizes Le Chatelier's principle to pull the equilibrium entirely to the free NHC.

Step 4: In Situ Trapping (Self-Validation)

  • Action : Add 1.2 mmol of elemental sulfur (S₈) to the reaction mixture and stir for an additional 4 hours.

  • Causality : Free NHCs react instantaneously with elemental sulfur to form highly stable imidazole-2-thiones. This acts as a thermodynamic sink, trapping the transient carbene.

Step 5: Spectroscopic Validation

  • Action : Filter the mixture to remove the sieves, evaporate the solvent, and analyze the residue via ¹³C NMR.

  • Causality : The disappearance of the C2 proton signal in ¹H NMR and the appearance of a characteristic thiocarbonyl carbon signal (~160-170 ppm) in ¹³C NMR definitively proves the transient existence of the free carbene.

Visualizing the Experimental Workflow

Workflow S1 1. Desiccation Vacuum, 40°C S2 2. Solvation Anhydrous THF S1->S2 S3 3. Dehydration 4Å Molecular Sieves S2->S3 S4 4. NHC Generation Equilibrium Shift S3->S4 S5 5. S8 Trapping Thiourea Formation S4->S5 S6 6. Validation 13C NMR Analysis S5->S6

Figure 2: Workflow for the generation and validation of 1,3-diisopropyl-NHC.

Conclusion

The generation of NHCs from imidazolium hydroxides like 1,3-Diisopropyl-1H-imidazolium hydroxide is a masterclass in equilibrium thermodynamics. By understanding the critical role of micro-solvation and employing rigorous dehydration techniques, researchers can bypass the need for external strong bases. This not only streamlines the synthesis of organocatalysts and transition metal complexes but also allows for milder, more atom-economical reaction conditions.

References

  • [1] Title: Hydrolysis of Imidazole-2-ylidenes | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • [3] Title: Ionic Liquids Catalysis for Carbon Dioxide Conversion With Nucleophiles - PMC - NIH Source: nih.gov URL:[Link]

  • [2] Title: On the Organocatalytic Activity of N-Heterocyclic Carbenes: Role of Sulfur in Thiamine | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Foundational

What is the exact pKa value and basicity of 1,3-Diisopropyl-1H-imidazolium Hydroxide?

[label="Step 2: Solvent Addition Clarifying the NHC Generation I'm now revising the experimental section regarding NHC generation from the hydroxide salt, since the presence of hydroxide as a strong base makes some steps...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Step 2: Solvent Addition

Clarifying the NHC Generation

I'm now revising the experimental section regarding NHC generation from the hydroxide salt, since the presence of hydroxide as a strong base makes some steps redundant. It's becoming apparent that in anhydrous conditions, dehydration is required, which contrasts typical halide salt protocols. I'll highlight the need for azeotropic distillation. The diagram now showcases the complete pathway for NHC formation in anhydrous media.

Revising the Experimental Section

I'm now revising the experimental section regarding NHC generation from the hydroxide salt, since the presence of hydroxide as a strong base makes some steps redundant. It's becoming apparent that in anhydrous conditions, dehydration is required, which contrasts typical halide salt protocols. I'll highlight the need for azeotropic distillation. The diagram now showcases the complete pathway for NHC formation in anhydrous media.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1,3-Diisopropyl-1H-imidazolium hydroxide is a highly specialized ionic compound characterized by its dual-nature basicity. Comprising a sterically hindered imidazolium cation and a strongly basic hydroxide anion, its chemical behavior is strictly governed by the dielectric constant and proticity of its solvating environment. This whitepaper systematically deconstructs the exact pKa​ metrics of the C2–H proton, the thermodynamic limits of its basicity, and the field-proven protocols for utilizing this compound either as a stable structure-directing agent (template) or as a precursor to highly reactive N-heterocyclic carbenes (NHCs).

Thermodynamic Profiling: Exact pKa​ Metrics

The acidity of the 1,3-diisopropyl-1H-imidazolium cation is localized at the C2–H position, situated between the two electronegative nitrogen atoms. The exact pKa​ of this proton dictates the basicity of the conjugate N-heterocyclic carbene (1,3-diisopropylimidazol-2-ylidene).

Unlike simpler derivatives (e.g., 1,3-dimethylimidazolium), the isopropyl groups exert a strong positive inductive effect (+I). This electron-donating nature destabilizes the lone pair of the resulting carbene, thereby making the parent C2–H bond less acidic (higher pKa​ ) [1]. Furthermore, the pKa​ is highly solvent-dependent due to the varying stabilization energies of the dissociated proton.

Quantitative Data: Solvent-Dependent pKa​ Values
Solvent SystemDielectric Constant ( ε )Exact/Estimated pKa​ (C2–H)Equilibrium State with Hydroxide ( OH− )
Acetonitrile (MeCN) 35.933.6 ± 0.2Stable Ion Pair ( ImH+…OH− )
Dimethyl Sulfoxide (DMSO) 46.7~21.5 – 22.0 Stable Ion Pair ( ImH+…OH− )
Water ( H2​O ) 80.1~21.0 – 23.0 Fully Dissociated Salt ( ImH(aq)+​+OH(aq)−​ )

Data synthesized from electrochemical CO2 reduction studies [1] and standard NHC basicity titrations [2].

The Causality of the Dual-Basicity Paradigm

The basicity of 1,3-diisopropyl-1H-imidazolium hydroxide is a competition between the OH− anion ( pKa​ of conjugate acid H2​O = 15.7 in water) and the carbene ( pKa​ of conjugate acid ImH+ = ~22 in water). Because the C2–H proton is significantly less acidic than water, the hydroxide anion is thermodynamically incapable of deprotonating the imidazolium ring in aqueous media. Consequently, in water, the compound acts purely as a strong base via the OH− anion and functions as a stable ionic liquid [3]. However, under strict anhydrous conditions with thermal azeotropic distillation, the equilibrium can be forcibly shifted to generate the free carbene.

Pathway Salt 1,3-Diisopropyl-1H-imidazolium Hydroxide (Salt) Aqueous Aqueous Media (Stable Ion Pair) Salt->Aqueous Solvation (pKa C2-H > H2O) Anhydrous Anhydrous Media (Thermal Activation) Salt->Anhydrous Vacuum / Heat NHC 1,3-Diisopropylimidazol-2-ylidene (Free Carbene) + H2O Anhydrous->NHC C2-H Deprotonation

Fig 1: Solvent-dependent thermodynamic equilibrium of 1,3-diisopropyl-1H-imidazolium hydroxide.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the handling of 1,3-diisopropyl-1H-imidazolium hydroxide must be tailored to the desired application. Below are two field-proven methodologies: one for utilizing its stability in aqueous systems, and another for exploiting its latent carbene basicity.

Protocol A: Application as a Zeolite Structure-Directing Agent (Aqueous)

In materials science, the steric bulk of the diisopropyl groups makes this hydroxide salt an exceptional templating agent for synthesizing specific molecular sieves, such as Zeolite ZSM-23[4].

Step-by-Step Methodology:

  • Gel Preparation: In a Teflon-lined reactor, dissolve 1.0 molar equivalent of 1,3-diisopropyl-1H-imidazolium hydroxide in deionized water. The high basicity of the OH− anion will naturally elevate the pH > 12, which is required for silica dissolution.

  • Silica/Alumina Addition: Slowly add the silica source (e.g., colloidal silica) and alumina source (e.g., sodium aluminate) under continuous stirring until a homogenous gel is formed (target SiO2​/Al2​O3​ ratio ≈100 ).

  • Hydrothermal Crystallization: Seal the reactor and heat to 160°C for 48–72 hours under autogenous pressure. The imidazolium cation remains completely intact due to the unfavorability of C2–H deprotonation in water.

  • Validation: Post-synthesis, analyze the calcined zeolite via Powder X-Ray Diffraction (PXRD) to confirm the ZSM-23 topology.

Protocol B: Anhydrous Generation of the Free NHC

Generating the free 1,3-diisopropylimidazol-2-ylidene carbene directly from the hydroxide salt is notoriously difficult due to the generation of water ( OH−+H+→H2​O ), which immediately quenches the carbene. To achieve this, a dynamic vacuum distillation protocol is required.

Step-by-Step Methodology:

  • Solvent Exchange: Suspend the 1,3-diisopropyl-1H-imidazolium hydroxide in anhydrous toluene within a flame-dried Schlenk flask under an Argon atmosphere.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus. Heat the suspension to reflux (110°C). As the hydroxide slowly deprotonates the C2–H position, water is formed and immediately removed from the reaction matrix via the toluene-water azeotrope.

  • Equilibrium Shift: Continue refluxing for 12 hours. The continuous removal of water drives the Le Chatelier equilibrium entirely toward the free carbene.

  • Self-Validating NMR Analysis: Transfer an aliquot to a dry NMR tube containing CD3​CN .

    • Success Metric: The complete disappearance of the highly deshielded C2–H proton resonance at δ 9.89 ppm [3].

    • Failure Metric: Persistence of the 9.89 ppm peak indicates incomplete dehydration.

Workflow Step1 Step 1: Suspension Anhydrous Toluene Step2 Step 2: Azeotropic Reflux Dean-Stark (110°C) Step1->Step2 Step3 Step 3: Water Removal Le Chatelier Shift Step2->Step3 Step4 Step 4: NMR Validation Monitor C2-H at 9.89 ppm Step3->Step4

Fig 2: Schlenk-line workflow for the anhydrous generation of the free NHC via azeotropic distillation.

Conclusion

The basicity of 1,3-diisopropyl-1H-imidazolium hydroxide is a bipartite system. In protic solvents, it acts as a classical strong base ( pKb​ governed by OH− ) while maintaining a highly stable, sterically demanding cationic core ideal for zeolite templating. In strictly aprotic, anhydrous environments, the intrinsic pKa​ of the C2–H bond (33.6 in MeCN) can be overcome via thermal water-removal, unveiling the profound Lewis and Brønsted basicity of the free N-heterocyclic carbene. Understanding this thermodynamic threshold is critical for researchers leveraging this compound in advanced organometallic catalysis or materials synthesis.

References

  • What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO2 ACS Energy Letters (2022). URL:[Link]

  • US Patent 5077414A (1991).
  • US Patent WO1995021792A1 (1995).
Exploratory

Complete solubility profile of 1,3-Diisopropyl-1H-imidazolium Hydroxide in organic solvents

As a Senior Application Scientist specializing in task-specific ionic liquids and advanced solvent systems, I approach the solvation dynamics of imidazolium salts not merely as a physical property, but as a tunable therm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in task-specific ionic liquids and advanced solvent systems, I approach the solvation dynamics of imidazolium salts not merely as a physical property, but as a tunable thermodynamic parameter.

1,3-Diisopropyl-1H-imidazolium hydroxide (often abbreviated as IPrOH) is a highly specialized basic ionic liquid. Unlike its halide counterparts (e.g., chloride or tetrafluoroborate), the hydroxide salt exhibits complex solvation behavior dictated by the highly basic, hydrogen-bond-accepting nature of the OH− anion paired with the sterically hindered, moderately lipophilic diisopropyl-substituted imidazolium cation.

This whitepaper provides a comprehensive, mechanistic guide to the solubility profile of 1,3-Diisopropyl-1H-imidazolium hydroxide in organic solvents, detailing the causality behind its phase behavior, and providing self-validating protocols for its handling and application in catalytic and materials science workflows.

Mechanistic Causality of IPrOH Solvation

The solubility of 1,3-Diisopropyl-1H-imidazolium hydroxide in any given organic solvent is governed by a thermodynamic "tug-of-war" between three primary forces:

  • Anionic Kosmotropy: The hydroxide anion is highly kosmotropic (structure-making) and demands strong hydrogen-bond donors to stabilize its concentrated negative charge. Without H-bonding, the anion becomes "naked," dramatically increasing its basicity.

  • Cationic Lipophilicity: The 1,3-diisopropyl groups disrupt tight ion-pairing by providing steric shielding around the imidazolium core. This increased hydrocarbon volume lowers the Hildebrand solubility parameter compared to 1,3-dimethylimidazolium analogs, making IPrOH far more miscible with lower-polarity alcohols[1].

  • C2-Proton Lability: In polar aprotic solvents, the unshielded hydroxide anion is basic enough to deprotonate the acidic C2-proton of its own imidazolium cation. Thus, in solvents like THF or DMSO, "solubility" is often a kinetic illusion that rapidly gives way to chemical degradation, yielding 1,3-diisopropylimidazol-2-ylidene (a free N-heterocyclic carbene) and water[2].

SolvationDynamics Salt IPrOH (Neat/Solid) Protic Protic Solvents (MeOH, EtOH) Salt->Protic H-Bonding Aprotic Polar Aprotic (MeCN, DMSO) Salt->Aprotic Moderate Polarity NonPolar Non-Polar (Hexane, Toluene) Salt->NonPolar Low Polarity Stable Stable Solvation [IPr]+ [OH]- Protic->Stable High Dielectric Aprotic->Stable Kinetic Stability NHC Deprotonation (NHC Formation) Aprotic->NHC Thermodynamic Sink Insol Insoluble / Biphasic NonPolar->Insol High Lattice Energy

Thermodynamic and kinetic solvation pathways of IPrOH in organic solvents.

Comprehensive Solubility Profile

The following table synthesizes the empirical and mechanistic solubility data for IPrOH across standard organic solvent classes. Because isolating neat IPrOH is challenging due to its hygroscopic nature and tendency to absorb atmospheric CO2​ to form the hydrogencarbonate[3], these profiles assume the introduction of the salt into anhydrous solvents.

Solvent ClassSpecific SolventsSolubility LevelMechanistic Observation / Causality
Polar Protic Methanol, Ethanol, IsopropanolHighly Soluble (>1 M)Strong H-bonding stabilizes the OH− anion. The isopropyl groups solvate exceptionally well in aliphatic alcohols, preventing phase separation[4].
Polar Aprotic DMSO, DMF, AcetonitrileModerately Soluble Solvation occurs due to high dielectric constants, but the "naked" hydroxide is formed. Thermodynamically unstable over long periods due to C2 deprotonation[2].
Ethers THF, 1,4-DioxaneSlightly Soluble Poor dielectric constant leads to tight ion-pairing. THF is frequently used as an anti-solvent to precipitate imidazolium salts or to drive the equilibrium toward NHC formation.
Non-Polar Toluene, HexanesInsoluble Insufficient solvation energy to overcome the ionic lattice energy. Can be utilized effectively in aqueous-organic biphasic extraction systems.

Self-Validating Experimental Protocols

To ensure scientific integrity, working with 1,3-Diisopropyl-1H-imidazolium hydroxide requires rigorous validation. Commercially, the compound is often sourced as a chloride salt (1,3-Diisopropylimidazolium chloride)[4] and must be converted to the hydroxide form in situ.

Protocol A: Methanolic Preparation of IPrOH via Anion Exchange

This protocol details the generation of a stable methanolic solution of IPrOH, avoiding the hydrolytic instability seen in purely aqueous-to-organic phase transfers[5].

Step-by-Step Methodology:

  • Resin Preparation: Pack a glass column with Amberlite IRA-400 (OH⁻ form) anion exchange resin. Wash the resin with 5 column volumes (CV) of degassed, anhydrous methanol to remove residual water.

  • Ion Exchange: Dissolve 10 mmol of 1,3-Diisopropylimidazolium chloride in 20 mL of anhydrous methanol. Elute the solution through the column at a controlled flow rate of 1.0 mL/min.

  • Validation Step (Critical): Collect the eluate and test a 0.1 mL aliquot with a few drops of 0.1 M AgNO3​ in methanol.

    • Causality: The absence of a white AgCl precipitate validates the complete exchange of chloride for hydroxide. If a precipitate forms, the eluate must be recycled through fresh resin.

  • Quantification: Titrate a 1.0 mL aliquot of the validated eluate against standardized 0.1 M HCl using phenolphthalein indicator to determine the exact molarity of the methanolic IPrOH.

  • Storage: Store the methanolic solution under an inert argon atmosphere at 4°C to prevent degradation and CO2​ absorption[3].

ProtocolWorkflow S1 1. Resin Preparation Wash Amberlite IRA-400 (OH-) with anhydrous Methanol S2 2. Ion Exchange Elute IPrCl through column at 1.0 mL/min S1->S2 S3 3. Validation AgNO3 test on eluate (Target: No AgCl precipitate) S2->S3 S3->S2 Fail (Recycle) S4 4. Quantification Acid-base titration to determine [OH-] molarity S3->S4 Pass (Cl- free)

Self-validating workflow for methanolic preparation of IPrOH via ion exchange.
Protocol B: Application as a Structure-Directing Agent (SDA) in Zeolite Synthesis

The unique solubility and steric profile of IPrOH makes it a highly specific structure-directing agent. As demonstrated in foundational materials science, altering the alkyl chain from methyl to isopropyl fundamentally changes the gel chemistry in organic/aqueous hydrothermal syntheses[1].

Step-by-Step Methodology:

  • Gel Formulation: Combine silica sol, sodium aluminate, and water to achieve a baseline SiO2​/Al2​O3​ ratio of 100.

  • SDA Integration: Introduce the methanolic IPrOH solution (from Protocol A) into the aluminosilicate gel.

    • Causality: The diisopropyl groups alter the hydrophobicity of the gel matrix. While 1,3-dimethylimidazolium hydroxide directs the crystallization toward the ZSM-22 topology, the increased steric bulk and altered solubility of IPrOH specifically direct the framework toward the ZSM-23 topology[1].

  • Hydrothermal Crystallization: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 160°C for 48-72 hours under autogenous pressure.

  • Recovery: Filter the resulting biphasic mixture. The organic-insoluble zeolite crystals are washed with deionized water and calcined at 550°C to remove the occluded IPrOH template.

References

  • ChemBK. "1,3-Diisopropylimidazolium chloride - Physico-chemical Properties and Introduction." 4

  • ACS Macromolecules. "Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids." 2

  • Chem-Impex. "1,3-Diisopropylimidazolium hydrogencarbonate (contains varying amounts)." 3

  • SCIRP. "New Ionic Liquids with Buffering and Chelating Abilities for Enzyme Engineering." 5

  • Google Patents (WO1995021792A1). "Method for preparing crystalline aluminophosphate materials using aza-polycyclic templating agents." (Citing S. I. Zones, 1989, Zeolites 9, 458-467).1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Situ Generation of N-Heterocyclic Carbenes via Deprotonation of 1,3-Diisopropyl-1H-imidazolium Hydroxide

Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of In Situ NHC Generation N-Heterocyclic Carbenes (NHCs) have emerged from the realm of academic curiosity to become indispensable tools i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of In Situ NHC Generation

N-Heterocyclic Carbenes (NHCs) have emerged from the realm of academic curiosity to become indispensable tools in modern synthetic chemistry, lauded for their exceptional performance as ligands in transition-metal catalysis and as potent organocatalysts.[1][2][3] Their strong σ-donating properties and the steric tunability of their scaffold allow for the formation of highly stable and active metal complexes, surpassing traditional phosphine ligands in many applications.[4]

Despite their utility, free NHCs are often highly reactive and sensitive to air and moisture.[1] Consequently, their generation in situ from stable, crystalline imidazolium salt precursors is the preferred method for most practical applications.[5][6] This approach circumvents the need to handle the sensitive free carbene, generating it directly in the reaction vessel where it can be immediately trapped by a metal precursor or engage with a substrate.

This guide provides a detailed protocol and scientific rationale for the in situ deprotonation of 1,3-diisopropyl-1H-imidazolium hydroxide. The use of a hydroxide salt presents a unique and streamlined approach, as the counter-ion itself serves as the deprotonating base, potentially simplifying the reaction setup compared to protocols requiring the addition of external strong bases like potassium tert-butoxide or sodium hydride.[7]

The Deprotonation Mechanism: Causality and Control

The core of this protocol lies in a simple acid-base reaction. The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is significantly acidic, with a pKa typically in the range of 19-24 (in DMSO).[5][7] This acidity is a direct consequence of the electron-withdrawing effects of the adjacent nitrogen atoms and the aromatic nature of the ring.

The hydroxide ion (OH⁻), being a strong base, is capable of abstracting this acidic proton, leading to the formation of the neutral 1,3-diisopropyl-1H-imidazol-2-ylidene (an NHC) and a molecule of water.

It is crucial to understand the concept of "wet carbenes" versus "dry salts" when working with imidazolium hydroxides.[8] The solid material exists as an ionic salt. However, upon dissolution in an aprotic solvent, an equilibrium is established between the imidazolium hydroxide salt and the N-heterocyclic carbene-water adduct. The subsequent reaction of the NHC with a metal salt or other electrophile serves to drive this equilibrium to the right, in accordance with Le Châtelier's principle, leading to the complete consumption of the imidazolium precursor.

Visualizing the Deprotonation Reaction

Caption: Chemical transformation during in situ deprotonation.

Core Experimental Protocol

This protocol details the in situ generation of the NHC for subsequent use, for example, in the preparation of a metal-NHC complex.

Safety and Handling Precautions:

  • Inert Atmosphere: The generated N-heterocyclic carbene is reactive towards oxygen and moisture. All steps must be performed under an inert atmosphere (e.g., high-purity Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]

  • Ventilation: Operations should be conducted in a well-ventilated fume hood.[9]

  • Reagent Handling: 1,3-Diisopropyl-1H-imidazolium hydroxide should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[9]

Materials and Equipment:

  • 1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dioxane)

  • Subsequent reactant (e.g., metal precursor like [Pd(allyl)Cl]₂ or organocatalysis substrate)

  • Schlenk flask (or similar reaction vessel), flame- or oven-dried prior to use

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

  • Syringes and needles for liquid transfers

Step-by-Step Methodology
  • System Preparation:

    • Assemble a flame- or oven-dried Schlenk flask containing a magnetic stir bar.

    • Secure the flask to the Schlenk line, and evacuate and backfill with inert gas at least three times to ensure a completely inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of inert gas, quickly add the 1,3-diisopropyl-1H-imidazolium hydroxide solid to the Schlenk flask. The quantity will depend on the scale of the subsequent reaction (see Table 1 for an example).

    • Seal the flask promptly.

  • Solvent Addition:

    • Using a gas-tight syringe, add the required volume of anhydrous aprotic solvent to the flask.

    • Begin stirring the mixture. The salt may not fully dissolve, forming a slurry, which is acceptable for the subsequent steps.

  • In Situ NHC Generation and Use:

    • Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the equilibrium between the salt and the free carbene will begin to establish.

    • The resulting mixture containing the in situ generated NHC is now ready.

    • Prepare a solution of the metal precursor or other substrate in anhydrous solvent in a separate, inerted Schlenk flask.

    • Slowly transfer the substrate solution to the NHC mixture via cannula or syringe.

  • Reaction Monitoring and Confirmation:

    • The progress of the subsequent reaction can be monitored by standard techniques such as TLC, GC-MS, or NMR spectroscopy.

    • Confirmation of the initial deprotonation can be achieved by ¹H NMR spectroscopy. A sample taken from the mixture after stirring (before adding the substrate) will show the disappearance or significant attenuation of the characteristic acidic C2-H proton signal, which typically appears in the deshielded region of 8-12 ppm for the imidazolium salt.[5]

Summary of Experimental Parameters (Example Scale)
ParameterValue/DescriptionRationale
Imidazolium Salt 1,3-Diisopropyl-1H-imidazolium HydroxidePrecursor to the NHC ligand/catalyst.
Molar Equivalent 1.0 - 1.1 eq. (relative to metal or substrate)A slight excess may be used to ensure complete reaction of the limiting reagent.
Solvent Anhydrous THF or TolueneAprotic nature prevents unwanted side reactions with the highly reactive NHC.[7]
Concentration 0.1 - 0.5 MTypical concentration range for efficient reaction kinetics.
Temperature Room Temperature (20-25 °C)Deprotonation by hydroxide is typically efficient without heating.
Generation Time 15 - 30 minutesSufficient time to establish the carbene-water equilibrium before use.

Visualizing the Experimental Workflow

A 1. Prepare Inert System (Flame-dried Schlenk flask under Argon/Nitrogen) B 2. Add Imidazolium Hydroxide Salt A->B Positive Inert Gas Flow C 3. Add Anhydrous Aprotic Solvent (e.g., THF) B->C Via Syringe D 4. Stir for 15-30 min (In Situ NHC Generation) C->D Magnetic Stirring E 5. Add Substrate (e.g., Metal Precursor) D->E Via Cannula or Syringe F 6. Reaction & Monitoring (TLC, NMR, etc.) E->F

Caption: Step-by-step workflow for in situ NHC generation and use.

Troubleshooting and Scientific Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete reaction of the subsequent substrate. Insufficient Deprotonation: The carbene-water equilibrium may lie too far towards the starting salt, resulting in a low concentration of active NHC.The reaction is equilibrium-driven. Ensure the subsequent reactant is electrophilic enough to trap the NHC efficiently. Gentle warming (e.g., to 40-50 °C) can sometimes shift the equilibrium but should be done cautiously.
Degraded Precursor: The imidazolium hydroxide may have degraded through prolonged exposure to air (CO₂).Use a fresh bottle of the imidazolium salt or store it properly under an inert atmosphere.
Observation of unexpected byproducts. "Abnormal" NHC Formation: Deprotonation at the C4 or C5 position can occur, though it is less common for C2-unsubstituted imidazoliums.[7][10]This is highly unlikely with this specific precursor and base but can be influenced by reaction conditions. Confirm the structure of the product by rigorous characterization.
Reaction with Solvent: The highly basic/nucleophilic NHC can potentially react with certain solvents, especially at elevated temperatures.Use robust aprotic solvents like THF or Toluene. Avoid halogenated solvents with which the NHC might react.

Conclusion

The in situ deprotonation of 1,3-diisopropyl-1H-imidazolium hydroxide offers a direct and efficient pathway to generate one of the most versatile N-heterocyclic carbenes used in catalysis. By leveraging the hydroxide counter-ion as the internal base, this method streamlines the experimental procedure, obviating the need for additional, often pyrophoric or hygroscopic, strong bases. A thorough understanding of the underlying acid-base equilibrium and adherence to strict inert atmosphere techniques are paramount for achieving reproducible and high-yielding results. This protocol provides researchers, scientists, and drug development professionals with a robust and reliable foundation for harnessing the power of NHC chemistry in their synthetic endeavors.

References

  • IntechOpen. (2022, March 2). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2015, November 25). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Available from: [Link]

  • Molecules. (n.d.). Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Available from: [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Available from: [Link]

  • The Journal of Organic Chemistry. (2021, April 28). Multicomponent Synthesis of Unsymmetrical 4,5-Disubstituted Imidazolium Salts as N-Heterocyclic Carbene Precursors: Applications in Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Organometallics. (2024, February 14). Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. Available from: [Link]

  • Science. (2009, October 23). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Available from: [Link]

  • STAX. (n.d.). Novel imidazolium salts, N-Heterocyclic carbenes and their coordination polymers. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure for a reaction maintaining temperature below -65 °C. Available from: [Link]

  • Royal Society of Chemistry. (2024, November 27). Simple synthesis of [Au(NHC)X] complexes utilizing aqueous ammonia: revisiting the weak base route mechanism. Available from: [Link]

  • Molecules. (2025, November 3). N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. Available from: [Link]

  • Google Patents. (n.d.). US10759763B2 - Syntheses of N-heterocyclic carbenes and intermediates therefor.
  • Organic Chemistry Frontiers. (n.d.). Ni/NHC catalysis in C–H functionalization using air-tolerant nickelocene and sodium formate for in situ catalyst generation. Available from: [Link]

  • White Rose Research Online. (n.d.). Electrochemical Generation of N‐Heterocyclic Carbenes for Use in Synthesis and Catalysis. Available from: [Link]

  • Journal of the American Chemical Society. (2018, July 3). In Situ Formation of N-Heterocyclic Carbene-Bound Single-Molecule Junctions. Available from: [Link]

  • Chemical Reviews. (2011, January 14). Synthetic Routes to N-Heterocyclic Carbene Precursors. Available from: [Link]

  • Hairui Chemical. (n.d.). 1,3-Diisopropyl-1H-imidazolium hydroxide. Available from: [Link]

  • ResearchGate. (n.d.). Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,3-Disubstituted Imidazolium Hydroxides: Dry Salts or Wet Carbenes?. Available from: [Link]

  • PubMed. (2010, December 27). Cobalt 1,3-Diisopropyl-1H-imidazol-2-ylidene Complexes: Synthesis, Solid-State Structures, and Quantum Chemistry Calculations. Available from: [Link]

  • ResearchGate. (2026, February 9). Catalytic oxidation of 1,3-diisopropylbenzene using imidazolium ionic liquid as catalys. Available from: [Link]

  • PMC. (2010, November 23). Cobalt 1,3-Diisopropyl-1H-imidazol-2-ylidene Complexes: Synthesis, Solid-State Structures, and Quantum Chemistry Calculations. Available from: [Link]

Sources

Application

Application Note: 1,3-Diisopropyl-1H-imidazolium Hydroxide as a Self-Activating NHC Precursor in Palladium Cross-Coupling

Executive Summary In modern drug development and complex active pharmaceutical ingredient (API) synthesis, the transition from phosphine ligands to N-heterocyclic carbenes (NHCs) has resolved critical bottlenecks related...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex active pharmaceutical ingredient (API) synthesis, the transition from phosphine ligands to N-heterocyclic carbenes (NHCs) has resolved critical bottlenecks related to catalyst stability, metal leaching, and phosphine oxide contamination. Among the diverse library of NHC precursors, 1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5)[1][2] represents a highly specialized, self-activating ligand precursor. Unlike traditional halide or tetrafluoroborate salts that require harsh external bases to generate the active carbene, the hydroxide counterion acts as an internal base. This unique property allows for the in situ generation of the strongly σ -donating 1,3-diisopropylimidazol-2-ylidene (IiPr) ligand under exceptionally mild conditions, making it an ideal choice for cross-coupling reactions involving base-sensitive substrates.

Mechanistic Insights: The Causality of the Hydroxide Counterion

The fundamental challenge with standard imidazolium salts (e.g., chlorides, tetrafluoroborates) is the requirement for strong alkoxide or hydride bases (like KOtBu or NaH) to deprotonate the C2 position of the imidazolium ring[3]. In late-stage functionalization of complex APIs, these strong bases often cause unwanted side reactions, such as ester hydrolysis, epimerization of stereocenters, or degradation of sensitive functional groups.

1,3-Diisopropyl-1H-imidazolium Hydroxide circumvents this issue entirely. Computational and experimental studies demonstrate that in polar or aqueous media, the imidazolium hydroxide exists in a dynamic equilibrium with the free carbene and water[4][5]. Upon gentle heating, the hydroxide anion abstracts the acidic C2 proton, generating the free carbene and a single molecule of water as the only byproduct[6]. This self-activation pathway ensures that the global basicity of the reaction medium remains low, preserving substrate integrity while rapidly forming the active Pd-NHC catalytic species.

Activation Precursor 1,3-Diisopropyl-1H-imidazolium Hydroxide Deprotonation Internal Deprotonation (C2-H abstraction by OH⁻) Precursor->Deprotonation Heat (50°C) Carbene Free Carbene (IiPr) + H₂O Deprotonation->Carbene -H₂O ActiveCat Active Pd-NHC Catalyst Carbene->ActiveCat Coordination Pd Pd Precatalyst (e.g., Pd(OAc)₂) Pd->ActiveCat Ligation

Activation pathway of 1,3-Diisopropyl-1H-imidazolium Hydroxide to form the active Pd-NHC complex.

Quantitative Ligand Parameters

To understand why IiPr·OH is selected over other common ligands, we must compare their activation requirements and steric profiles. The moderate steric bulk (measured by % Buried Volume, %Vbur​ ) of the diisopropyl groups provides an optimal balance: it is small enough to allow the coupling of sterically hindered ortho-substituted aryl halides, yet bulky enough to facilitate the reductive elimination step in the catalytic cycle.

Parameter1,3-Diisopropyl-1H-imidazolium Hydroxide1,3-Diisopropylimidazolium Tetrafluoroborate1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)Triphenylphosphine (PPh₃)
CAS Number 137836-88-5286014-34-4250285-32-6603-35-0
Activation Base Required None (Self-activating via OH⁻)Strong (e.g., KOtBu, NaH)Strong (e.g., KOtBu, Cs₂CO₃)N/A (Free ligand)
Activation Byproduct H₂OKBF₄ + tBuOHKCl + tBuOHNone
Steric Bulk (%Vbur) Moderate (~27%)Moderate (~27%)High (~35%)Moderate (Cone angle 145°)
Oxidation Susceptibility Low (as stable precursor)Low (as stable precursor)Low (as stable precursor)High (forms P=O)

Experimental Protocol: Self-Activating Pd-NHC Cross-Coupling

The following methodology details a standard Suzuki-Miyaura cross-coupling utilizing 1,3-Diisopropyl-1H-imidazolium Hydroxide. This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction integrity.

Step 1: Reagent Preparation and Degassing
  • Causality: Although the imidazolium hydroxide precursor is stable to air, the transiently formed free carbene is highly susceptible to oxidation (forming inactive imidazolones) and can react with atmospheric CO₂ to form NHC-carboxylate adducts[6]. Degassing is therefore critical to ensure maximum active catalyst concentration.

  • Procedure: In a Schlenk flask equipped with a magnetic stir bar, add 1,3-Diisopropyl-1H-imidazolium Hydroxide (5 mol%) and Pd(OAc)₂ (2.5 mol%). Add 5 mL of a 4:1 mixture of 1,4-dioxane and water. Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with ultra-pure Argon for 15 minutes.

Step 2: In Situ Ligation and Catalyst Generation
  • Causality: The hydroxide counterion requires thermal energy to overcome the hydrogen-bonding network of the solvent and abstract the C2 proton[5]. Generating the Pd-NHC complex before adding the aryl halide prevents the formation of inactive Pd-black (aggregation of unligated Pd(0)).

  • Procedure: Heat the degassed mixture to 50 °C under Argon for 20 minutes.

  • Self-Validation Check: The solution will transition from a reddish-brown suspension (unligated Pd(OAc)₂) to a pale, homogeneous yellow solution. This visual cue confirms the successful generation of the strongly ligated Pd-IiPr active species.

Step 3: Substrate Addition and Cross-Coupling
  • Causality: Because the NHC ligand is already formed and tightly bound, the aryl halide and boronic acid can now be introduced without fear of catalyst poisoning. A mild base (e.g., K₃PO₄) is added solely to activate the boronic acid for transmetalation, not to deprotonate the ligand.

  • Procedure: Briefly remove the Argon line and rapidly add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (1.5 equiv). Reseal and heat to 80 °C for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The tight binding of the IiPr ligand prevents Pd leaching; therefore, the reaction mixture should remain clear yellow without the precipitation of black palladium metal on the flask walls.

Step 4: Workup and Isolation
  • Causality: Unlike phosphine-based reactions that require complex chromatography to separate triphenylphosphine oxide, the water-soluble nature of the imidazolium byproducts and the lack of phosphines allow for a simple biphasic extraction.

  • Procedure: Cool the mixture to room temperature, dilute with ethyl acetate, and wash twice with brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can typically be purified via a short silica plug.

Workflow Diagram: The Catalytic Cycle

The efficiency of this protocol is rooted in the electronic properties of the IiPr ligand. The strong σ -donation of the carbene carbon enriches the electron density on the palladium center, significantly lowering the activation energy required for the oxidative addition of challenging, electron-rich aryl chlorides. Concurrently, the moderate steric bulk of the diisopropyl groups forces the coupled aryl groups into close proximity during the Pd(II) intermediate phase, accelerating reductive elimination.

CatalyticCycle Pd0 Pd(0)-IiPr Active Species OA Oxidative Addition (Ar-X) Pd0->OA PdII Pd(II)(Ar)(X)(IiPr) OA->PdII TM Transmetalation (Ar'-B(OH)₂) PdII->TM PdII_TM Pd(II)(Ar)(Ar')(IiPr) TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Product RE->Product Yield

Pd-NHC catalyzed cross-coupling cycle highlighting the stabilizing role of the IiPr ligand.

Conclusion for Drug Development Professionals

The integration of 1,3-Diisopropyl-1H-imidazolium Hydroxide into palladium cross-coupling workflows offers a distinct operational advantage. By utilizing a self-activating precursor, process chemists can eliminate harsh external bases, thereby expanding the functional group tolerance of the reaction. Furthermore, the robust Pd-NHC bond minimizes metal leaching into the final API, streamlining downstream purification and ensuring compliance with stringent regulatory limits for heavy metal impurities.

References

  • Source: scbt.
  • Source: lgcstandards.
  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: researchgate.
  • Source: acs.

Sources

Method

Synthesis of gold-NHC complexes using 1,3-Diisopropyl-1H-imidazolium Hydroxide

Application Note: Silver-Free Synthesis of Gold(I)-NHC Complexes via 1,3-Diisopropyl-1H-imidazolium Hydroxide Intermediates Target Audience: Organometallic Researchers, Catalysis Scientists, and Anticancer Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Silver-Free Synthesis of Gold(I)-NHC Complexes via 1,3-Diisopropyl-1H-imidazolium Hydroxide Intermediates

Target Audience: Organometallic Researchers, Catalysis Scientists, and Anticancer Drug Development Professionals.

Mechanistic Rationale & The Silver-Free Advantage

N-heterocyclic carbene (NHC) gold(I) complexes have emerged as privileged structures in both homogeneous catalysis and medicinal chemistry. Specifically, complexes bearing the 1,3-diisopropyl-1H-imidazolium (IiPr) ligand offer a "Goldilocks" steric environment: the isopropyl wingtips provide sufficient bulk to stabilize reactive gold intermediates without overcrowding the metal center, making them ideal for accessing sterically constrained catalytic pockets or stabilizing small gold nanoparticles[1].

Historically, the synthesis of Au(I)-NHC complexes relied on the transmetalation of a Silver(I)-NHC intermediate. However, this route presents a critical flaw for drug development and mechanistic studies: the "Silver Effect." Trace silver impurities are notoriously difficult to remove from the final gold complex. Because silver ions are highly cytotoxic, their presence causes false-positive results in in vitro anticancer assays and can act as hidden co-catalysts in organic transformations[2].

To bypass this, the Hydroxide/Weak Base Route is deployed. By treating the 1,3-diisopropyl-1H-imidazolium halide with a base (such as KOH or K₂CO₃), a transient 1,3-diisopropyl-1H-imidazolium hydroxide intermediate is generated in situ. This intermediate undergoes spontaneous dehydration/deprotonation to yield the free carbene, which is immediately trapped by a labile gold precursor. This one-pot, silver-free methodology ensures zero silver contamination, operates under mild conditions (often in air), and utilizes benign solvents[3].

Reaction Pathways

G A 1,3-Diisopropyl-1H-imidazolium Salt B 1,3-Diisopropyl-1H-imidazolium Hydroxide A->B + KOH (Base Addition) C Free Carbene Intermediate B->C - H2O (Deprotonation) D [Au(IiPr)Cl] Complex C->D + [AuCl(SMe2)] (Coordination)

Mechanistic pathway for silver-free Gold(I)-NHC synthesis via a hydroxide intermediate.

G2 A [Au(IiPr)(OH)] Golden Synthon B [Au(IiPr)(SR)] Thiolate Complex (Anticancer) A->B + R-SH (- H2O) C [Au(IiPr)(OAr)] Phenoxide Complex (Catalysis) A->C + Ar-OH (- H2O) D [Au(IiPr)(C≡CR)] Alkynyl Complex (Materials) A->D + R-C≡CH (- H2O)

Divergent late-stage functionalization of the [Au(IiPr)(OH)] synthon via acid-base chemistry.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Chloro(1,3-diisopropylimidazol-2-ylidene)gold(I) — [Au(IiPr)Cl]

This protocol utilizes the in situ generation of the imidazolium hydroxide to yield the analytically pure chloride complex.

Reagents:

  • 1,3-Diisopropyl-1H-imidazolium chloride (1.0 equiv)

  • Potassium hydroxide (KOH, finely powdered, 1.5 equiv)

  • Chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)], 1.0 equiv)

  • Acetone (Technical grade)

Methodology:

  • Hydroxide Generation: In a round-bottom flask open to air, suspend 1,3-diisopropyl-1H-imidazolium chloride and powdered KOH in acetone.

    • Causality: Acetone acts as a polar aprotic solvent that partially dissolves the KOH, facilitating the rapid generation of the 1,3-diisopropyl-1H-imidazolium hydroxide intermediate. Operating in air is permissible because the transient free carbene is immediately trapped by the gold precursor, preventing oxidative degradation[3].

  • Gold Coordination: After 15 minutes of vigorous stirring, add [AuCl(SMe₂)] in one portion.

    • Causality:[AuCl(SMe₂)] is selected over other precursors (like [AuCl(tht)]) because the dimethyl sulfide ligand is highly labile. The strong σ-donation of the carbene displaces SMe₂, which is volatile and evaporates, driving the thermodynamic equilibrium strictly toward the product[1].

  • Maturation: Stir the suspension at room temperature for 3 hours. The mixture will transition from white to a greyish hue.

  • Purification via Filtration: Evaporate the acetone under reduced pressure. Suspend the crude residue in dichloromethane (DCM) and filter through a tightly packed pad of Celite.

    • Causality: The reaction generates KCl and water as byproducts. [Au(IiPr)Cl] is highly soluble in DCM, whereas KCl and unreacted KOH are completely insoluble. The Celite pad mechanically traps the fine inorganic salts, yielding an analytically pure filtrate without the need for aqueous biphasic extraction, which often causes emulsion issues and product loss.

  • Isolation: Concentrate the DCM filtrate to a minimal volume (~2 mL) and add cold pentane (15 mL) to precipitate the product. Filter and dry under vacuum to yield [Au(IiPr)Cl] as a microcrystalline white solid.

Protocol B: Synthesis of the "Golden Synthon" — [Au(IiPr)(OH)]

Converting the chloride complex to a hydroxide complex creates a highly reactive synthon capable of deprotonating thiols, phenols, and alkynes for late-stage drug functionalization.

Methodology:

  • Halide Exchange: Dissolve [Au(IiPr)Cl] in a 1:1 mixture of THF and Toluene. Add an excess of finely ground KOH (5.0 equiv).

    • Causality: A large excess of KOH is required to push the equilibrium toward the hydroxide complex. The biphasic solid-liquid nature of the reaction necessitates vigorous stirring.

  • Thermal Activation: Heat the mixture to 60 °C for 14 hours.

    • Causality: The Au–Cl bond is exceptionally strong. Elevated temperatures provide the activation energy required for the hard hydroxide nucleophile to displace the soft chloride ligand from the soft Au(I) center[2].

  • Anhydrous Workup: Cool to room temperature, filter through a PTFE membrane to remove KCl and excess KOH, and concentrate the filtrate.

    • Causality: Strict avoidance of acidic solvents or silica gel chromatography during workup is critical. The [Au(IiPr)(OH)] complex is highly basic and will rapidly react with ambient protons to revert to a halide or form unwanted decomposition products[4].

Quantitative Comparison: Silver Route vs. Hydroxide Route

ParameterSilver-Transmetalation RouteHydroxide / Weak Base Route
Typical Yield 60 – 75%85 – 95%
Reaction Time 12 – 24 hours (2 distinct steps)2 – 4 hours (1-pot step)
Silver Contamination 100 – 500 ppm (Requires extensive purification)0 ppm (Inherently silver-free)
Environmental Impact High (Heavy metal waste, halogenated solvents)Low (Acetone solvent, benign KCl byproduct)
Biological Assay Suitability Poor (Ag⁺ causes false-positive cytotoxicity)Excellent (True Au-NHC activity measured)

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized complexes before deploying them in biological or catalytic assays, the following spectroscopic signatures must be validated:

  • ¹H NMR (CDCl₃): The successful deprotonation of the 1,3-diisopropyl-1H-imidazolium salt is confirmed by the complete disappearance of the acidic C2–H proton signal (typically a sharp singlet at δ 9.5–10.5 ppm). The isopropyl methine protons (CH) will appear as a well-defined septet around δ 4.8 ppm.

  • ¹³C NMR (CDCl₃): The hallmark of successful Au–NHC bond formation is the appearance of the carbenic carbon (C2) resonance. For [Au(IiPr)Cl], this signal is shifted significantly downfield to approximately δ 172.5 ppm . If this signal is absent, the carbene has likely dimerized or degraded.

  • Mass Spectrometry (ESI+): While the neutral [Au(IiPr)Cl] complex does not ionize easily on its own, adding a trace amount of acetonitrile during MS analysis will yield the characteristic [Au(IiPr)(MeCN)]⁺ adduct, confirming the intact Au–NHC framework.

References

  • Simple synthesis of [Au(NHC)X] complexes utilizing aqueous ammonia: revisiting the weak base route mechanism. Dalton Transactions (RSC Publishing).[Link]

  • New [Au(NHC)(OH)] Complexes for Silver-Free Protocols. Organometallics (ACS Publications).[Link]

  • Abnormal N-Heterocyclic Carbene Gold(I) Complexes: Synthesis, Structure, and Catalysis in Hydration of Alkynes. Organometallics (ACS Publications).[Link] 4.[{Au(NHC)}2(μ-OH)][BF4]: Silver-Free and Acid-Free Catalysts for Water-Inclusive Gold-Mediated Organic Transformations. Organometallics (ACS Publications).[Link]

Sources

Application

Application of 1,3-Diisopropyl-1H-imidazolium Hydroxide in Transition Metal Catalysis: A Technical Guide

Introduction: The Rise of N-Heterocyclic Carbenes as Superior Ligands In the landscape of transition metal catalysis, the quest for robust, efficient, and versatile ligands is perpetual. While phosphines have long domina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of N-Heterocyclic Carbenes as Superior Ligands

In the landscape of transition metal catalysis, the quest for robust, efficient, and versatile ligands is perpetual. While phosphines have long dominated the field, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative, offering distinct advantages in terms of stability and catalytic activity.[1] NHCs are known for their strong σ-donating properties, which lead to the formation of highly stable bonds with metal centers.[2] This enhanced stability often translates to catalysts that are resistant to decomposition and can operate under milder reaction conditions with lower catalyst loadings.[2]

Among the precursors to NHC ligands, 1,3-disubstituted imidazolium salts are the most common. This guide focuses on a particularly advantageous precursor: 1,3-Diisopropyl-1H-imidazolium Hydroxide . The presence of the hydroxide counter-ion offers a streamlined approach to the in situ generation of the active N-heterocyclic carbene, 1,3-diisopropyl-1H-imidazol-2-ylidene (IDiP), by acting as an internal base. This potentially obviates the need for an external, often harsh, base, simplifying reaction setups and minimizing side reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3-Diisopropyl-1H-imidazolium Hydroxide in transition metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for key reactions, and present comparative data to illustrate the efficacy of the resulting catalysts.

The Active Species: In Situ Generation of the 1,3-Diisopropyl-1H-imidazol-2-ylidene (IDiP) Ligand

The catalytic utility of 1,3-Diisopropyl-1H-imidazolium Hydroxide stems from its facile conversion to the free carbene, 1,3-diisopropyl-1H-imidazol-2-ylidene (IDiP). This transformation is typically achieved in situ in the presence of a transition metal precursor. The hydroxide anion deprotonates the imidazolium cation at the C2 position, yielding the nucleophilic carbene, water, and the corresponding cation. The highly reactive carbene then readily coordinates to the transition metal center, forming the active catalytic species.

Diagram 1: In Situ Generation of the Pd-IDiP Catalyst

G Imidazolium 1,3-Diisopropyl-1H-imidazolium Hydroxide Carbene 1,3-Diisopropyl-1H-imidazol-2-ylidene (IDiP) Imidazolium->Carbene Deprotonation Water H₂O Active_Catalyst [Pd(IDiP)n] Active Catalyst Carbene->Active_Catalyst Coordination Pd_precursor Pd(OAc)₂ Pd_precursor->Active_Catalyst

Caption: Simplified workflow for the in situ generation of the active Pd-IDiP catalyst.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. The IDiP ligand, generated from 1,3-Diisopropyl-1H-imidazolium Hydroxide, has proven to be highly effective in a range of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is one of the most widely used methods for the synthesis of biaryls.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_inputs Inputs Pd0 Pd(0)(IDiP)n PdII_Aryl Ar-Pd(II)(IDiP)n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)(IDiP)n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: In Situ Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol describes the in situ generation of the Pd-IDiP catalyst from 1,3-Diisopropyl-1H-imidazolium Hydroxide for the Suzuki-Miyaura coupling of an aryl chloride. The use of the imidazolium hydroxide is anticipated to provide the basicity required for both carbene formation and the transmetalation step.

Materials:

  • 1,3-Diisopropyl-1H-imidazolium Hydroxide (as a solution in a suitable solvent, e.g., methanol)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4-Chlorotoluene

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄) (as an additional base if needed)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst Precursor Addition: In a glovebox or under a stream of inert gas, add Palladium(II) Acetate (0.02 mmol, 2 mol%).

  • Ligand Precursor and Base Addition: Add a solution of 1,3-Diisopropyl-1H-imidazolium Hydroxide (0.04 mmol, 4 mol%). Note: If the reaction is sluggish, the addition of a stronger, less nucleophilic base like K₃PO₄ (2.0 mmol, 2.0 equiv) may be beneficial.

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.2 M) and degassed water (typically 2-5% v/v).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling *

EntryAryl HalideArylboronic AcidCatalyst SystemYield (%)Reference
14-ChlorotoluenePhenylboronic AcidPd(OAc)₂ / IDiP (in situ)~90-98% (estimated)Adapted from[4]
24-BromoanisolePhenylboronic AcidPd-bpydc-La97[5]
34-ChlorobenzaldehydePhenylboronic AcidPd-P-N complex95[3]
4Chloromesitylene2,6-Dimethylphenylboronic Acid(IPent-H)₂Pd₂Cl₆84

*Yields are for illustrative purposes and can vary based on specific reaction conditions. The yield for the Pd/IDiP system is an educated estimate based on the high efficiency of related NHC-palladium catalysts with aryl chlorides.[4]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] The IDiP ligand has been shown to be effective in this transformation, promoting high turnover numbers and stabilizing the catalytic species.[7]

Diagram 3: Catalytic Cycle of the Heck-Mizoroki Reaction

Heck_Mizoroki_Cycle cluster_inputs Inputs Pd0 Pd(0)(IDiP)n PdII_Aryl Ar-Pd(II)(IDiP)n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Olefin [Ar-Pd(II)(IDiP)n(Olefin)]+ PdII_Aryl->PdII_Olefin Coordination Olefin Coordination PdII_Alkyl R-Pd(II)(IDiP)n-X PdII_Olefin->PdII_Alkyl MigratoryInsertion Migratory Insertion PdH H-Pd(II)(IDiP)n-X PdII_Alkyl->PdH Product Substituted Olefin PdII_Alkyl->Product BetaHydrideElim β-Hydride Elimination PdH->Pd0 Base Base Base->PdH ArX Ar-X Olefin Olefin

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Protocol 2: In Situ Heck-Mizoroki Coupling of Bromobenzene and Styrene

This protocol details the use of 1,3-Diisopropyl-1H-imidazolium Hydroxide for the in situ generation of a Pd-IDiP catalyst for the Heck-Mizoroki reaction.

Materials:

  • 1,3-Diisopropyl-1H-imidazolium Hydroxide (as a solution in a suitable solvent)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Bromobenzene

  • Styrene

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Degassed N,N-Dimethylformamide (DMF) or Dioxane

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (0.01 mmol, 1 mol%) and a solution of 1,3-Diisopropyl-1H-imidazolium Hydroxide (0.02 mmol, 2 mol%).

  • Catalyst Formation: Stir the mixture in degassed DMF (2 mL) at room temperature for 15-30 minutes under an inert atmosphere to allow for the formation of the Pd-IDiP complex.

  • Reagent Addition: Add bromobenzene (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), and a base such as NaOtBu or Cs₂CO₃ (2.0 mmol, 2.0 equiv). Note: The imidazolium hydroxide may not be a strong enough base for this reaction, necessitating an additional base.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Table 2: Representative Yields in Heck-Mizoroki Reactions

EntryAryl HalideAlkeneCatalyst SystemYield (%)TONReference
14-BromoacetophenoneStyreneNa₂PdCl₄ / PEG-Imidazolium Salt (in situ)>9910,000[7]
2BromobenzeneStyrenePd/USY Zeolite~95-[8]
3IodobenzeneEthyl AcrylatePd NPs / Imidazolium-sulfonate-8821[9]
4Aryl Bromidesn-Butyl AcrylatePd(dba)₂ / Phosphine-Imidazolium SaltHigh-[10]
Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C(sp)-C(sp²) bond through the reaction of a terminal alkyne with an aryl or vinyl halide.[11] Pd-NHC complexes have demonstrated excellent activity in this reaction, often allowing for copper-free conditions.[12]

Diagram 4: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_inputs Inputs Pd0 Pd(0)(IDiP)n PdII_Aryl Ar-Pd(II)(IDiP)n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)(IDiP)n-C≡CR PdII_Aryl->PdII_Alkynyl Alkyne_Coord Alkyne Coordination PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product RedElim Reductive Elimination Cu_Cycle Optional Cu(I) Co-catalyst Cycle Cu_Cycle->PdII_Aryl ArX Ar-X Alkyne R-C≡CH + Base Alkyne->Cu_Cycle

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol 3: Copper-Free Sonogashira Coupling of Iodobenzene with Phenylacetylene

This protocol outlines a copper-free Sonogashira coupling, where the Pd-IDiP catalyst, generated in situ, is sufficiently active to facilitate the reaction without a copper co-catalyst.

Materials:

  • 1,3-Diisopropyl-1H-imidazolium Hydroxide (as a solution in a suitable solvent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Iodobenzene

  • Phenylacetylene

  • Cesium Carbonate (Cs₂CO₃) or another suitable base

  • Degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and a solution of 1,3-Diisopropyl-1H-imidazolium Hydroxide (0.02 mmol, 2 mol%).

  • Catalyst Formation: Add degassed THF (2 mL) and stir at room temperature for 10-20 minutes.

  • Reagent Addition: Add iodobenzene (1.0 mmol, 1.0 equiv), phenylacetylene (1.1 mmol, 1.1 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, partition the reaction mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Performance in Sonogashira Coupling Reactions

EntryAryl HalideAlkyneCatalyst SystemYield (%)TONReference
1IodobenzenePhenylacetylenePd-NHC / Cu-NHC94-[2]
2Aryl IodidesTerminal AlkynesPd-Schiff Base ComplexGood to Excellent-[13]
34-BromobenzonitrilePhenylacetylenePd@mMF98>2800[2]
4Aryl IodidesAryl/Alkyl AlkynesPd-NHC-PyridineExcellent-[10]

Conclusion and Future Outlook

1,3-Diisopropyl-1H-imidazolium Hydroxide stands out as a highly promising and practical precursor for the in situ generation of the 1,3-diisopropyl-1H-imidazol-2-ylidene (IDiP) ligand in transition metal catalysis. The intrinsic basicity of the hydroxide counterion simplifies experimental procedures by potentially reducing the need for external bases, thereby minimizing waste and side reactions. The resulting Pd-IDiP catalysts exhibit high activity and stability in a range of fundamentally important cross-coupling reactions, including Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings.

The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this versatile ligand precursor in their own synthetic endeavors. Future research will likely focus on expanding the scope of transition metals and catalytic transformations that can benefit from this streamlined approach to NHC-based catalysis, further solidifying the position of N-heterocyclic carbenes as indispensable tools in modern chemistry.

References

Sources

Method

Application Note: 1,3-Diisopropyl-1H-imidazolium Hydroxide as a Tunable Ionic Liquid and Structure-Directing Agent

Executive Summary 1,3-Diisopropyl-1H-imidazolium Hydroxide (1,3-DiPrImOH) (CAS 137836-88-5) is a highly versatile, tunable ionic liquid component and organic structure-directing agent (OSDA)[1]. Unlike traditional volati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Diisopropyl-1H-imidazolium Hydroxide (1,3-DiPrImOH) (CAS 137836-88-5) is a highly versatile, tunable ionic liquid component and organic structure-directing agent (OSDA)[1]. Unlike traditional volatile organic solvents or simple inorganic bases, this compound pairs a bulky, sterically demanding imidazolium cation with a strongly basic hydroxide anion[2]. This unique structural combination has driven its adoption in two distinct but highly impactful domains: the precision synthesis of small-pore zeolites (such as SSZ-32 and ZSM-23) and as a homogeneous, recyclable basic catalyst in green chemistry[1][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we will dissect the mechanistic causality behind its performance and provide self-validating protocols to ensure reproducible results in your laboratory.

Mechanistic Rationale: The Causality of Sterics and Basicity

The utility of 1,3-DiPrImOH stems directly from the synergistic relationship between its cation and anion:

  • Steric Direction in Materials Science: In zeolite synthesis, the choice of OSDA dictates the crystalline topology of the resulting aluminosilicate framework. The structural rigidity and specific steric volume of the two isopropyl groups on the imidazolium ring are critical. For instance, while the smaller 1,3-dimethylimidazolium hydroxide directs the crystallization of silica-alumina gels toward the ZSM-22 framework, substituting the methyls for isopropyl groups alters the spatial demands during framework condensation, exclusively yielding ZSM-23 or small SSZ-32 topologies[3].

  • Basic Catalysis & NHC Precursor: In organic synthesis, the compound functions as a basic ionic liquid. The hydroxide anion serves as a potent Brønsted base capable of deprotonating active methylene compounds or capturing CO₂[4]. Simultaneously, the imidazolium cation provides a highly polar, stabilizing microenvironment for transition states via hydrogen bonding. Furthermore, under these strongly basic conditions, the C2 proton of the imidazolium ring can be abstracted to generate an N-heterocyclic carbene (NHC), opening pathways for advanced organocatalysis.

Comparative Physicochemical Data

To select the correct ionic liquid for your workflow, it is crucial to understand how altering the anion or the alkyl chain length impacts the compound's primary application.

CompoundCAS NumberMolecular FormulaKey Anion/Cation FeaturesPrimary Applications
1,3-Diisopropyl-1H-imidazolium Hydroxide 137836-88-5C₉H₁₈N₂OOH⁻ anion; Bulky isopropyl groupsOSDA for SSZ-32/ZSM-23 zeolites; Basic homogeneous catalysis[1][3]
1,3-Dimethylimidazolium Hydroxide N/AC₅H₁₀N₂OOH⁻ anion; Minimal steric bulkOSDA for ZSM-22 zeolites[3]
1,3-Diisopropylimidazolium Tetrafluoroborate 286014-34-4C₉H₁₇BF₄N₂BF₄⁻ anion; Stable, non-coordinatingElectrolytes for energy storage; Neutral green solvent[5][6]
1,3-Diisopropylimidazolium Hydrogencarbonate N/AC₁₀H₁₈N₂O₃HCO₃⁻ anion; Mildly basicCO₂ capture; Mild carboxylation reactions[4][7]

Logical Workflow Diagram

The following diagram illustrates the divergent application pathways of 1,3-DiPrImOH based on its dual chemical properties.

Workflow Start 1,3-Diisopropyl-1H-imidazolium Hydroxide Branch1 Organic Structure-Directing Agent (OSDA) Start->Branch1 Branch2 Basic Ionic Liquid & NHC Precursor Start->Branch2 Mech1 Steric bulk of isopropyl groups directs 1D pore topology Branch1->Mech1 Mech2 Hydroxide anion acts as base; Cation stabilizes intermediates Branch2->Mech2 Zeolite Zeolite Synthesis (ZSM-23, SSZ-32) Catalysis Green Catalysis (Condensation, CO2 Capture) Mech1->Zeolite Mech2->Catalysis

Dual utility of 1,3-DiPrImOH in zeolite structure direction and basic homogeneous catalysis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of ZSM-23 Zeolite using 1,3-DiPrImOH as OSDA

This protocol outlines the hydrothermal synthesis of 1D-pore zeolites, leveraging the specific steric constraints of the diisopropyl groups.

Step 1: Gel Preparation

  • Action: Dissolve 1,3-DiPrImOH in deionized water, followed by the slow addition of a silica source (e.g., fumed silica) and an alumina source (e.g., sodium aluminate) under continuous stirring until a homogeneous gel is formed.

  • Causality: The hydroxide anion of 1,3-DiPrImOH acts as a mineralizing agent. It raises the pH, catalyzing the dissolution and depolymerization of the solid silica source into soluble silicate monomers, which are essential for subsequent framework assembly[3].

  • Validation: The gel must transition from a cloudy suspension to a visually homogeneous, translucent state, indicating complete dissolution of the silica precursor.

Step 2: Hydrothermal Crystallization

  • Action: Transfer the gel into a Teflon-lined stainless-steel autoclave and heat at 160°C for 3 to 5 days under autogenous pressure.

  • Causality: The high temperature and pressure allow the Si/Al framework to condense around the rigid isopropyl groups of the template. The specific geometry of the cation forces the formation of the distinct 1D pore system characteristic of ZSM-23[3].

  • Validation: Post-synthesis, the solid product should be recovered via centrifugation. A highly crystalline white powder confirms successful precipitation.

Step 3: Calcination & Structural Validation

  • Action: Calcine the recovered powder at 550°C in air for 6 hours.

  • Causality: Calcination thermally degrades and removes the organic 1,3-DiPrImOH template, leaving the microporous zeolite structure open and accessible for catalytic applications.

  • Validation: Perform Powder X-Ray Diffraction (PXRD). The presence of sharp, distinct peaks corresponding to the ZSM-23 reference diffractogram validates the successful templating process.

Protocol B: Base-Catalyzed Knoevenagel Condensation in 1,3-DiPrImOH

This protocol utilizes the ionic liquid as both a green solvent and a homogeneous base catalyst.

Step 1: Reaction Assembly

  • Action: Combine the active methylene compound (e.g., malononitrile) and the target aldehyde in neat 1,3-DiPrImOH at room temperature.

  • Causality: 1,3-DiPrImOH functions as a dual-purpose medium. The strong basicity of the hydroxide anion rapidly deprotonates the active methylene, while the bulky isopropyl groups of the imidazolium cation create a stabilizing, polar microenvironment for the enolate intermediate, eliminating the need for volatile organic solvents[4].

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot confirms the initiation and progression of the condensation.

Step 2: Product Isolation & Catalyst Recycling

  • Action: Upon reaction completion, extract the organic product using a non-polar solvent (e.g., diethyl ether). Decant the organic layer and dry the remaining ionic liquid under vacuum.

  • Causality: The negligible vapor pressure and high polarity of the ionic liquid ensure it remains entirely in the bottom phase during extraction, allowing for phase-separation recovery without thermal degradation.

  • Validation: Analyze the extracted product via ¹H NMR to confirm purity. Weigh the recovered 1,3-DiPrImOH; a recovery rate of >95% validates the recyclability of the ionic liquid system.

References

  • WO1995021792A1 - Method for preparing crystalline aluminophosphate materials using aza-polycyclic templating agents Source: Google Patents URL

Sources

Application

Step-by-step synthesis pathway for high-yield 1,3-Diisopropyl-1H-imidazolium Hydroxide

An in-depth application note and protocol for the step-by-step synthesis of high-yield 1,3-Diisopropyl-1H-imidazolium Hydroxide. Introduction & Mechanistic Rationale 1,3-Diisopropyl-1H-imidazolium hydroxide is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol for the step-by-step synthesis of high-yield 1,3-Diisopropyl-1H-imidazolium Hydroxide.

Introduction & Mechanistic Rationale

1,3-Diisopropyl-1H-imidazolium hydroxide is a highly valuable precursor for generating N-heterocyclic carbenes (NHCs), acting as an alkaline electrolyte, and serving as a phase-transfer catalyst. Synthesizing this compound with high atom economy and absolute halide-free purity requires a strategic two-phase approach.

Direct alkylation of imidazole with isopropyl halides is notoriously inefficient due to the steric hindrance of the secondary alkyl groups, often requiring harsh conditions and yielding incomplete quaternization. To bypass this, we utilize the Arduengo Multicomponent Condensation [1]. This de novo ring-construction method builds the imidazolium core directly around the bulky isopropyl groups, achieving near-quantitative yields (>95%). Following the synthesis of the intermediate chloride salt, a Silver Oxide-Mediated Metathesis is employed to perform a quantitative anion exchange, driven thermodynamically by the precipitation of insoluble silver chloride [2].

Synthesis Pathway Visualization

Workflow Glyoxal Glyoxal + Isopropylamine Schiff Diimine Formation Glyoxal->Schiff -H2O, 0°C RingClosure Paraformaldehyde + HCl (Ring Closure) Schiff->RingClosure Chloride 1,3-Diisopropylimidazolium Chloride RingClosure->Chloride Dean-Stark, 90°C Ag2O Ag2O Metathesis (H2O/MeOH) Chloride->Ag2O Filtration Filter AgCl Precipitate Ag2O->Filtration Stir 24h in dark Hydroxide 1,3-Diisopropylimidazolium Hydroxide Filtration->Hydroxide Evaporate <40°C QC QC: Silver Chromate Test (Verify Cl- absence) Hydroxide->QC

Fig 1. De novo synthesis and anion exchange workflow for imidazolium hydroxide.

Phase I: De Novo Synthesis of 1,3-Diisopropylimidazolium Chloride

Causal Rationale for Experimental Choices
  • Temperature Control: The initial Schiff base formation between glyoxal and isopropylamine is highly exothermic. Dropwise addition at 0°C prevents the degradation of the delicate α-dicarbonyl compound.

  • Dean-Stark Apparatus: Water is a byproduct of both the diimine formation and the final cyclization step. By utilizing Le Chatelier's principle, the azeotropic removal of water via a Dean-Stark trap forcefully drives the equilibrium toward the cyclic imidazolium product, preventing reversibility [1].

Protocol: One-Pot Ring Construction
  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 14.5 g (100 mmol) of 40% aqueous glyoxal.

  • Diimine Formation: Cool the flask to 0°C using an ice bath. Slowly add 11.8 g (200 mmol) of isopropylamine dropwise over 30 minutes. Stir for an additional 30 minutes at room temperature.

  • Cyclization Setup: Add 3.0 g (100 mmol) of paraformaldehyde and 100 mmol of aqueous hydrochloric acid (37%).

  • Azeotropic Distillation: Add 150 mL of toluene to the flask. Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 90–110°C using an oil bath.

  • Reaction Completion: Maintain reflux until water ceases to collect in the Dean-Stark trap (typically 2 to 4 hours).

  • Isolation: Cool the mixture to room temperature. Remove the toluene and residual volatiles under reduced pressure. The resulting off-white to light beige crystalline powder is 1,3-diisopropylimidazolium chloride. Wash with cold ethyl acetate and dry under vacuum (Yield: ~98-99%).

Phase II: Quantitative Anion Exchange to Hydroxide

Causal Rationale for Experimental Choices
  • Silver Oxide (Ag₂O) vs. Ion-Exchange Resin: While basic anion exchange resins (e.g., Amberlyst A-26) are useful for industrial scale-up, Ag₂O is superior for bench-scale synthesis where absolute halide removal is critical. The extremely low solubility product of AgCl ( Ksp​≈1.77×10−10 ) acts as a thermodynamic sink, ensuring 100% conversion to the hydroxide [2].

  • Photoprotection & Thermal Limits: Silver salts are photosensitive; performing the reaction in the dark prevents the reduction of Ag⁺ to metallic silver nanoparticles, which can contaminate the product. Furthermore, imidazolium hydroxides are susceptible to ring-opening or dealkylation at high temperatures. Evaporation must be strictly maintained below 40°C [2].

Protocol: Ag₂O-Mediated Metathesis
  • Dissolution: Dissolve 10.0 g (53 mmol) of 1,3-diisopropylimidazolium chloride in 100 mL of a 1:1 mixture of HPLC-grade methanol and deionized water.

  • Metathesis: Add 6.76 g (29.1 mmol, 0.55 eq to ensure slight excess) of Silver(I) Oxide (Ag₂O) to the solution.

  • Incubation: Wrap the flask entirely in aluminum foil to block light. Stir the suspension vigorously at room temperature for 24 hours. A thick grey/white precipitate of AgCl will form.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the AgCl precipitate and unreacted Ag₂O. Wash the Celite pad with an additional 20 mL of methanol.

  • Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator. Critical: Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation of the hydroxide salt.

Self-Validating Halide Assay (Silver Chromate Test)

To guarantee the complete removal of chloride ions, perform a self-validating Silver Chromate test [3]:

  • Take a 1 mL aliquot of the final product solution.

  • Add 2 drops of 5% w/v aqueous potassium chromate ( K2​CrO4​ ).

  • Add 1 drop of 0.24% w/v aqueous silver nitrate ( AgNO3​ ).

  • Pass (Halide-Free): A persistent brick-red suspension of silver chromate ( Ag2​CrO4​ ) forms immediately.

  • Fail (Chloride Present): A cloudy white precipitate of AgCl forms, indicating incomplete metathesis. If this occurs, retreat the bulk batch with an additional 0.05 eq of Ag₂O.

Quantitative Data & Reagent Metrics

Reagent / IntermediateFunctional RoleMW ( g/mol )EquivalentsTarget Yield / Purity
Glyoxal (40% aq) α -Dicarbonyl scaffold58.041.0N/A
Isopropylamine Primary amine / N-substituent59.112.0N/A
Paraformaldehyde C2 ring carbon source30.031.0N/A
Hydrochloric Acid (37%) Acid catalyst & Anion source36.461.0N/A
1,3-Diisopropylimidazolium Cl Phase I Intermediate188.701.0>95% (Crystalline)
Silver(I) Oxide (Ag₂O) Metathesis driving agent231.740.55N/A
1,3-Diisopropylimidazolium OH Final Target Product 170.251.0>98% (Halide-Free)

References

  • Arduengo, A. J. (1991). Preparation of 1,3-disubstituted imidazolium salts. U.S. Patent No. 5,077,414.
  • Mohanty, A. D., Tignor, S. E., Sturgeon, M. R., Long, H., Pivovar, B. S., & Bae, C. (2017). Thermochemical Stability Study of Alkyl-Tethered Quaternary Ammonium Cations for Anion Exchange Membrane Fuel Cells. Journal of the Electrochemical Society, 164(13), F1279-F1285.[Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Enzyme and Microbial Technology, 40(5), 1095-1100.[Link]

Method

Application Note: Base-Free Synthesis of Ruthenium Olefin Metathesis Catalysts via 1,3-Diisopropyl-1H-imidazolium Hydroxide

Target Audience: Organometallic Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Executive Summary & Mechanistic Rationale The evolution of rutheniu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organometallic Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

The evolution of ruthenium-based olefin metathesis catalysts—from first-generation bis-phosphine complexes to second-generation N-heterocyclic carbene (NHC) complexes—has dramatically expanded the synthetic toolkit for drug discovery and materials science. While bulky NHCs like 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) are standard, the use of the sterically less demanding 1,3-diisopropylimidazol-2-ylidene (IiPr ) offers unique reactivity profiles, particularly in the synthesis of amides and the metathesis of highly hindered substrates[1],[2].

The Causality of Precursor Selection: Why the Hydroxide Salt?

Traditionally, NHC-ruthenium complexes are synthesized using imidazolium halide salts (e.g., IiPr·HCl). Generating the free carbene from these salts requires strong external bases such as potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS). However, introducing external bases and their conjugate acids (like tert-butanol) into the reaction matrix often leads to deleterious side reactions. Specifically, basic conditions can stimulate the generation of ruthenium-hydride species ([Ru]H₂), which degrades the alkylidene moiety and shifts the catalyst's behavior from metathesis to unwanted double-bond isomerization or alcohol dehydrogenation[2].

By utilizing 1,3-Diisopropyl-1H-imidazolium hydroxide (CAS 137836-88-5)[3], we bypass the need for external bases entirely. The hydroxide counterion acts as an internal, stoichiometric base. Upon thermal activation, the hydroxide deprotonates the C2 position of the imidazolium ring, yielding the free IiPr carbene and water[4]. By conducting this thermal dehydration in the presence of molecular sieves or via azeotropic distillation, the water is permanently sequestered. This creates a pristine, salt-free, and alcohol-free environment for the subsequent ligand exchange with the Grubbs 1st Generation catalyst, ensuring maximum yield and suppressing hydride-induced degradation.

Reaction Pathway & Workflow Visualization

Pathway A 1,3-Diisopropyl-1H-imidazolium Hydroxide B Thermal Dehydration (-H2O) A->B C Free IiPr Carbene B->C E Ru-IiPr Catalyst [RuCl2(PCy3)(IiPr)(=CHPh)] C->E Coordination D Grubbs 1st Gen [RuCl2(PCy3)2(=CHPh)] D->E - PCy3

Reaction pathway for the base-free synthesis of Ru-IiPr metathesis catalysts.

Protocol S1 1. Azeotropic Drying (80°C) S2 2. Ligand Exchange (25°C) S1->S2 Free Carbene S3 3. Hexane Precipitation S2->S3 Color: Purple->Brown S4 4. NMR & Yield Validation S3->S4 Purified Solid

Step-by-step experimental workflow with self-validating visual checkpoints.

Materials and Quantitative Data Summary

Table 1: Reagent Specifications
ReagentRoleMW ( g/mol )EquivalentsNotes
1,3-Diisopropyl-1H-imidazolium hydroxide NHC Precursor170.251.2Hygroscopic; store under argon[3].
Grubbs 1st Gen Catalyst Ru Source822.961.0Purple microcrystalline solid.
Toluene (Anhydrous) Solvent92.140.1 MMust be rigorously degassed.
Hexane (Anhydrous) Anti-solvent86.18N/AUsed cold (-20°C) for precipitation.
4Å Molecular Sieves Water ScavengerN/A500 wt%Must be oven-dried at 250°C prior to use.
Table 2: Expected Analytical Signatures & Validation Metrics
ParameterGrubbs 1st Gen (Starting Material)Ru-IiPr Catalyst (Product)
Visual Appearance Deep purple solution/solidBrown to pinkish-brown solid
³¹P NMR (CD₂Cl₂) ~ 53.0 ppm (singlet, 2P)~ 28.5 ppm (singlet, 1P)
¹H NMR (Alkylidene) ~ 20.0 ppm (singlet)~ 19.2 ppm (singlet)
Expected Yield N/A82% – 88%

Step-by-Step Experimental Protocol

Note: All manipulations must be carried out under a strict inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox. Solvents must be rigorously anhydrous and deoxygenated.

Phase 1: Base-Free Generation of the IiPr Carbene
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-Diisopropyl-1H-imidazolium hydroxide (204 mg, 1.20 mmol) and freshly activated 4Å molecular sieves (approx. 1.0 g).

  • Solvation: Inject 10 mL of anhydrous, degassed toluene into the flask.

  • Thermal Dehydration: Heat the suspension to 80°C under a gentle argon flow for 2 hours.

    • Causality Check: The heat drives the endothermic deprotonation of the imidazolium C2-proton by the hydroxide counterion. The resulting water is immediately sequestered into the pores of the 4Å sieves, shifting the equilibrium entirely toward the free IiPr carbene[4].

  • Cooling: Allow the reaction mixture to cool to room temperature (25°C). The solution now contains the active, free IiPr carbene and is ready for the next phase.

Phase 2: Ligand Substitution
  • Catalyst Addition: To the room-temperature solution of free carbene, add Grubbs 1st Generation Catalyst (823 mg, 1.00 mmol) in one portion against a positive counter-flow of argon.

  • Maturation: Stir the reaction mixture at room temperature for 4 to 6 hours.

    • Self-Validating Checkpoint: Monitor the color of the solution. The initial deep purple color of the Grubbs 1st Gen catalyst will gradually transition to a distinct brown/pinkish-brown hue. This color shift is a reliable, self-validating indicator that the bulky tricyclohexylphosphine (PCy₃) ligand has dissociated and the IiPr carbene has successfully coordinated to the ruthenium center.

Phase 3: Isolation and Purification
  • Filtration: Filter the reaction mixture through a pad of oven-dried Celite under inert conditions to remove the molecular sieves. Rinse the pad with an additional 2 mL of toluene.

  • Concentration: Remove the toluene under high vacuum until a thick, dark brown oil remains.

  • Precipitation: Rapidly inject 15 mL of cold (-20°C) anhydrous hexane into the flask and triturate vigorously.

    • Causality Check: The desired Ru-IiPr complex is poorly soluble in cold aliphatic hydrocarbons and will crash out as a solid. Conversely, the displaced PCy₃ ligand is highly soluble in hexane and remains in the supernatant, allowing for a clean separation without the need for column chromatography.

  • Collection: Isolate the brown solid via cannula filtration or vacuum filtration in a glovebox. Wash the solid with an additional 2 x 5 mL of cold hexane.

  • Drying & Validation: Dry the solid under high vacuum for 2 hours. Confirm the purity by ³¹P NMR; the complete disappearance of the 53.0 ppm peak confirms the absence of unreacted starting material, while a single peak at ~28.5 ppm confirms the purity of the newly formed Ru-IiPr metathesis catalyst.

References

  • Amide synthesis from alcohols and amines catalyzed by ruthenium N-heterocyclic carbene complexes Source: National Institutes of Health (nih.gov) URL:[Link]

  • Well-Defined N-Heterocyclic Carbene Based Ruthenium Catalysts for Direct Amide Synthesis from Alcohols and Amines Source: ACS Publications (acs.org) URL:[Link]

  • Hydrolysis of Imidazole-2-ylidenes Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent moisture degradation of 1,3-Diisopropyl-1H-imidazolium Hydroxide during storage

Technical Support Center: 1,3-Diisopropyl-1H-imidazolium Hydroxide A Guide for Researchers on Storage, Handling, and Stability Welcome to the technical support guide for 1,3-Diisopropyl-1H-imidazolium Hydroxide. As a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,3-Diisopropyl-1H-imidazolium Hydroxide

A Guide for Researchers on Storage, Handling, and Stability

Welcome to the technical support guide for 1,3-Diisopropyl-1H-imidazolium Hydroxide. As a potent organic base and a valuable precursor in N-heterocyclic carbene (NHC) chemistry, its reactivity is key to its utility. However, this same reactivity makes it highly sensitive to atmospheric conditions, demanding specific storage and handling protocols to prevent degradation. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Diisopropyl-1H-imidazolium Hydroxide, and why is it so sensitive?

1,3-Diisopropyl-1H-imidazolium Hydroxide is an organic salt classified as an ionic liquid. It consists of a bulky 1,3-diisopropylimidazolium cation and a hydroxide anion. Its high reactivity stems from the strongly basic nature of the hydroxide (OH⁻) anion. This makes the compound highly hygroscopic (readily absorbs moisture from the air) and, more critically, a strong base that will readily react with acidic gases present in the atmosphere, most notably carbon dioxide (CO₂). This reactivity is precisely why it is an effective reagent, but it also makes it prone to rapid degradation upon improper exposure to air.

Q2: What is the primary degradation pathway I should be concerned about during storage?

The most significant and rapid degradation pathway is not with water itself, but with atmospheric carbon dioxide (CO₂).[1] 1,3-Diisopropyl-1H-imidazolium Hydroxide is a strong base and will react with the acidic CO₂ gas to form the corresponding bicarbonate ([HCO₃]⁻) or carbonate ([CO₃]²⁻) salt. This reaction is essentially an acid-base neutralization.

This conversion is detrimental for several reasons:

  • Loss of Potency: The resulting bicarbonate/carbonate salt is a much weaker base and will not perform as expected in reactions requiring a strong hydroxide base.

  • Altered Solubility: The change in the anion can alter the material's solubility profile.

  • Compromised Reactions: The presence of these carbonate impurities can interfere with sensitive catalytic cycles or synthetic transformations.

The degradation process is illustrated below:

reagent 1,3-Diisopropyl-1H-imidazolium Hydroxide (Active Strong Base) product 1,3-Diisopropyl-1H-imidazolium Bicarbonate/Carbonate (Inactive Salt) reagent->product + CO₂ (from air) co2 Atmospheric CO₂ (Weak Acid) co2->product

Caption: Degradation of imidazolium hydroxide by atmospheric CO₂.

Q3: What are the ideal storage conditions for long-term stability?

To prevent degradation, the compound must be rigorously protected from the atmosphere (specifically CO₂ and moisture). The ideal storage conditions are summarized below.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces reactive atmospheric components like CO₂, oxygen, and water vapor. Argon is preferred for high-stakes applications due to its higher density and inertness.[1]
Temperature Refrigerated (2-8 °C)Slows the rate of any potential decomposition reactions.[2]
Container Tightly-sealed, compatible materialThe original supplier container is ideal. If transferring, use glass vessels with PTFE-lined caps or specialized air-free glassware (e.g., Schlenk flasks). Ensure the seal is gas-tight.[3][4]
Location Dedicated, well-ventilated cabinet for basesStore in a cabinet designated for corrosive bases, separate from acids and other incompatible materials to prevent hazardous reactions in case of a spill.[3][5][6]
Handling Area Glovebox or Schlenk lineAll manipulations (weighing, dispensing) should occur under an inert atmosphere.[7][8]
Q4: I need to use the reagent. What is the correct procedure for handling it outside of a dedicated glovebox?

When a glovebox is unavailable, standard air-free techniques using a Schlenk line are essential for maintaining the compound's integrity.[1][9][10]

Experimental Protocol: Handling via Schlenk Line

  • Preparation: Ensure all glassware (Schlenk flask, syringes, needles) is thoroughly dried in an oven (e.g., overnight at >120 °C) and allowed to cool in a desiccator.[1]

  • Inerting the Flask: Assemble your reaction flask (e.g., a Schlenk flask with a rubber septum). Connect it to the Schlenk line manifold.

  • Purge Cycle: Carefully evacuate the flask under vacuum for several minutes to remove air and adsorbed moisture. Then, backfill the flask with inert gas (argon or nitrogen). Repeat this "evacuate-and-refill" cycle at least three times to ensure a completely inert atmosphere.[1][9]

  • Reagent Transfer:

    • Allow the sealed container of 1,3-Diisopropyl-1H-imidazolium Hydroxide to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

    • Briefly open the container under a positive flow of inert gas (a "nitrogen blanket") and quickly withdraw the required amount using a clean, dry syringe.

    • Immediately reseal the main container, purge the headspace with inert gas, and return it to cold storage.

    • Inject the withdrawn reagent into your prepared, inerted reaction flask through the septum.

  • Reaction Setup: Proceed with your reaction under a continuous positive pressure of inert gas, monitored by an oil or mercury bubbler connected to the Schlenk line.

Schlenk Line Handling Workflow cluster_prep Preparation cluster_inert Inerting cluster_transfer Transfer A Oven-Dry Glassware B Assemble Flask with Septum A->B C Connect to Schlenk Line B->C D Evacuate/Refill Cycle (3x) C->D E Equilibrate Reagent to Room Temp D->E F Withdraw Reagent Under Inert Gas E->F G Inject into Reaction Flask F->G H H G->H Proceed with Reaction

Caption: Workflow for handling air-sensitive reagents using a Schlenk line.

Troubleshooting Guide

Q5: How can I tell if my 1,3-Diisopropyl-1H-imidazolium Hydroxide has degraded?

Assessing the purity of ionic liquids is a critical step that is often overlooked.[11][12] Degradation can manifest in several ways:

  • Visual Cues: The material may change in color or consistency. The formation of a solid precipitate (the bicarbonate/carbonate salt) in a liquid sample is a strong indicator of degradation.

  • Performance Issues: The most obvious sign is failed or sluggish reactions where the compound is used as a strong base. If you observe incomplete deprotonation or catalysis, reagent degradation is a likely cause.

  • Analytical Assessment: For a definitive answer, analytical techniques are required.

    • NMR Spectroscopy: ¹H and ¹³C NMR can detect the formation of new species. The appearance of a bicarbonate or carbonate signal in the ¹³C NMR spectrum is a clear sign of CO₂ absorption.

    • Chromatography (HPLC/IC): High-Performance Liquid Chromatography or Ion Chromatography can be used to separate and quantify the hydroxide anion from potential carbonate or bicarbonate impurities.[13][14][15] These methods are powerful for assessing the quality and purity of ionic liquids.[13][15]

    • Titration: A simple acid-base titration can be performed (under inert conditions) to determine the active hydroxide concentration. A lower-than-expected concentration indicates degradation.

Q6: My compound shows signs of degradation. Can it be salvaged?

Attempting to salvage a partially degraded batch of an organic hydroxide is generally not recommended for high-stakes applications like drug development or catalysis research. The purification process can be complex, and it is difficult to guarantee the complete removal of carbonate impurities.

  • For Non-Critical Applications: It might be possible to use the material if the exact concentration of the active hydroxide is determined via titration just before use, and the dose is adjusted accordingly. However, the presence of the carbonate salt could still interfere with the reaction.

  • For Critical Applications: It is strongly advised to discard the degraded reagent in accordance with your institution's hazardous waste disposal protocols and begin with a fresh, unopened batch to ensure reproducibility and success.[16] The risk of generating unreliable data far outweighs the cost of the reagent.

References

  • University of Illinois Urbana-Champaign. (n.d.). Schlenk Line and Schlenk Flask: General Tips. Department of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Air-free technique. Wikipedia. Available at: [Link]

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • LCGC International. (n.d.). LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. LCGC International. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. Available at: [Link]

  • IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental Services. Available at: [Link]

  • Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. Available at: [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Available at: [Link]

  • Zhang, Y., et al. (2020). Imidazolium ionic liquid functionalized UiO-66-NH2 as highly efficient catalysts for chemical fixation of CO2 into cyclic carbon. ScienceDirect. Available at: [Link]

  • 3M. (2022, August 12). Safety Data Sheet. 3M. Available at: [Link]

  • Hazardous Waste Experts. (2019, June 19). Chemical Storage Best Practices and Dangers. Hazardous Waste Experts. Available at: [Link]

  • Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Storemasta. Available at: [Link]

  • Seddon, K. R., et al. (n.d.). Purity specification methods for ionic liquids. ResearchGate. Available at: [Link]

  • Seddon, K. R., et al. (n.d.). Purity specification methods for ionic liquids. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield and Purity in 1,3-Diisopropyl-1H-imidazolium Hydroxide Synthesis

Welcome to the Technical Support Center for the synthesis of 1,3-Diisopropyl-1H-imidazolium Hydroxide. As a critical N-heterocyclic carbene (NHC) precursor and ionic liquid (IL), this molecule is notoriously sensitive to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Diisopropyl-1H-imidazolium Hydroxide. As a critical N-heterocyclic carbene (NHC) precursor and ionic liquid (IL), this molecule is notoriously sensitive to synthetic conditions. Poor yield and purity—often manifesting as dark coloration, halide contamination, or ring-opened degradation products—are common bottlenecks in drug development and materials science workflows.

This guide provides field-proven, self-validating protocols to optimize your synthesis, eliminate contaminants, and prevent product degradation.

SynthesisWorkflow SM Imidazole + Isopropyl Halide Salt 1,3-Diisopropylimidazolium Halide SM->Salt Alkylation (Heat) Exchange Anion Exchange Resin (OH- Form) Salt->Exchange Aqueous Elution Product 1,3-Diisopropyl-1H-imidazolium Hydroxide Exchange->Product Lyophilization

Fig 1. Optimized two-step synthesis workflow for 1,3-diisopropyl-1H-imidazolium hydroxide.

Self-Validating Experimental Protocols

To ensure reproducibility and high purity, the synthesis must be approached as a two-stage process: symmetric alkylation followed by controlled anion exchange.

Protocol A: Synthesis of 1,3-Diisopropylimidazolium Bromide (Precursor)

Causality: Symmetrical N,N'-alkylation of imidazole requires driving the reaction to absolute completion to avoid mono-alkylated impurities. Because the isopropyl group introduces significant steric bulk, the second alkylation step suffers from a kinetic barrier. Using a significant molar excess of the alkyl halide is required to overcome this[1].

Step-by-Step Methodology:

  • Suspend imidazole (1.0 eq) and K₂CO₃ (1.1 eq) in anhydrous acetonitrile. Causality: K₂CO₃ acts as a mild base to scavenge the generated HBr without causing premature degradation of the imidazole ring[1].

  • Add isopropyl bromide (5.0 eq) to the suspension. Causality: The 5x excess ensures the sterically hindered second alkylation proceeds to completion[1].

  • Stir at ambient temperature for 1 hour, then elevate to reflux for 24 hours.

  • Remove volatiles under reduced pressure, extract the residue with CHCl₃, and filter over Celite. Causality: Celite filtration efficiently removes the insoluble inorganic KBr salts from the organic phase[1].

  • Concentrate the filtrate and wash the resulting spongy solid with ethyl acetate to yield a high-purity white powder[1].

Validation Checkpoint: Perform an AgNO₃ precipitation test on a small aqueous aliquot of the product. A dense, immediate AgBr precipitate confirms the presence of the bromide salt. If LC-MS or TLC detects mono-alkylated imidazole, the reaction requires further refluxing with additional isopropyl bromide before proceeding.

Protocol B: Halide-Free Anion Exchange to Hydroxide

Causality: Direct metathesis in organic solvents like dichloromethane (DCM) is a historical approach that frequently results in highly colored ionic liquids with severe halide contamination[2]. Using an Anion Exchange Resin (AER) physically traps the halide and releases hydroxide, providing a highly selective, halide-free aqueous solution[2][3].

Step-by-Step Methodology:

  • Pack a glass column with a strong base anion exchange resin (e.g., Amberlite IRN78, OH⁻ form).

  • Wash the resin with 10 column volumes (CV) of deionized water until the eluent is pH neutral.

  • Dissolve the 1,3-diisopropylimidazolium bromide in a minimum volume of deionized water and load it onto the column[3].

  • Elute slowly (approx. 1 CV/hour) with deionized water. Causality: Slow elution maximizes the contact time with the resin's active sites, ensuring complete exchange of bromide for hydroxide[3].

  • Collect the alkaline fractions and lyophilize (freeze-dry) immediately at low temperatures.

Validation Checkpoint: Test the final eluent with AgNO₃. The complete absence of precipitate confirms successful halide removal. If a precipitate forms, the resin bed is exhausted or channeling has occurred, and the solution must be passed through a freshly packed column.

Quantitative Data: Impact of Anion Exchange Methods

Choosing the correct anion exchange method is the single most critical factor in determining the purity of your final hydroxide product. Conventional washing with water does not yield selectivity for the halide over the hydroxide anion[2].

Synthesis MethodAverage YieldHalide ContaminationProduct ColorationScalability
Direct Metathesis (in DCM) 60-70%High (>1000 ppm)Dark Brown / BlackHigh
Silver Oxide (Ag₂O) Metathesis 85-90%Low (<50 ppm)Colorless to Pale YellowLow (Cost prohibitive)
Anion Exchange Resin (AER) 90-95%Very Low (<10 ppm)ColorlessHigh

Troubleshooting Guides & FAQs

DegradationPathway Imidazolium Imidazolium Hydroxide Carbene Free NHC + H2O Imidazolium->Carbene C2-Deprotonation DCM DCM Solvent Imidazolium->DCM Metathesis RingOpen Ring-Opened Formamides Carbene->RingOpen Hydrolysis Colored Colored Impurities DCM->Colored Halide Contamination

Fig 2. Mechanistic degradation pathways leading to ring-opening and colored impurities.

Q: Why is my imidazolium hydroxide turning dark brown or black after synthesis? A: This is a classic indicator of chemical degradation. If you used dichloromethane (DCM) as a solvent during metathesis, the highly nucleophilic hydroxide anion can attack the solvent, leading to complex degradation products, chloride release, and significant coloration[2]. Furthermore, imidazolium hydroxides exist in equilibrium with their free N-heterocyclic carbene (NHC) form. If left in an aqueous solution at room temperature, the carbene undergoes hydrolysis, leading to ring-opened formamides[2]. Always use the Anion Exchange Resin (AER) method and lyophilize the product immediately to prevent this[2][3].

Q: How do I eliminate residual halide contamination completely? A: You cannot simply "wash" the halides away. Conventional washing techniques do not yield selectivity for the halide over the hydroxide anion[2]. The only reliable, scalable method to achieve <10 ppm halide content is by passing the salt through a properly conditioned strong base anion exchange resin[2][3].

Q: My yield is consistently below 60% during the anion exchange step. What is causing this? A: Low yield during AER exchange is typically caused by "channeling" within the resin bed or insufficient equivalents of OH⁻ sites. Ensure the resin is packed uniformly without air bubbles. Furthermore, use at least a 3-to-1 molar excess of resin exchange sites relative to your imidazolium salt to guarantee complete displacement and recovery[3].

TroubleshootingLogic Issue Issue: Low Purity / Dark Coloration Check1 Check Halide Content (AgNO3 Test) Issue->Check1 Check2 Check Water Content (Karl Fischer) Issue->Check2 Action1 Repeat Resin Exchange Check1->Action1 Positive (Halides) Action2 Lyophilize at Low Temp Check2->Action2 High Moisture

Fig 3. Decision tree for troubleshooting purity and coloration issues in synthesized ILs.

Sources

Troubleshooting

Troubleshooting poor solubility of 1,3-Diisopropyl-1H-imidazolium Hydroxide in non-polar solvents

Technical Support Center: Troubleshooting Imidazolium Salt Solubilization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Imidazolium Salt Solubilization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most common bottlenecks in organometallic and materials chemistry: the phase-incompatibility of highly polar precursors.

Diagnostic FAQs: Understanding the Solubility Barrier

Q: Why is my 1,3-Diisopropyl-1H-imidazolium Hydroxide crashing out in non-polar solvents like toluene, hexane, or diethyl ether? A: The root cause is a fundamental mismatch in cohesive energy densities. 1,3-Diisopropyl-1H-imidazolium hydroxide is an ionic compound characterized by a rigid Coulombic lattice and a highly localized, "hard" anion ( OH− ). The OH− anion acts as a powerful hydrogen-bond acceptor, creating a tight hydration sphere and an inter-ionic hydrogen-bonded network[1]. Non-polar solvents like toluene (dielectric constant ϵ≈2.4 ) or hexane ( ϵ≈1.9 ) lack the dipole moment and hydrogen-bonding capacity required to overcome this high lattice energy. Consequently, the salt self-aggregates and precipitates.

Q: I need this compound in a toluene-based catalytic cycle. What are my options? A: You cannot force the hydroxide salt into a non-polar phase without altering its chemical state. You must choose one of two strategic pathways based on your end-goal[2]:

  • Anion Metathesis (The Ionic Pathway): If you need the intact imidazolium cation (e.g., as an ionic liquid phase or a phase-transfer catalyst), you must exchange the hard OH− anion for a soft, fluorinated, and highly delocalized anion like bis(trifluoromethanesulfonyl)imide ( [NTf2​]− ). This drastically lowers the lattice energy and increases lipophilicity[3].

  • In-Situ Deprotonation (The Covalent Pathway): If you are using this as a precursor for an N-heterocyclic carbene (NHC) metal complex, you can thermally drive off water. The hydroxide counterion is basic enough to deprotonate the C2-position of the imidazolium ring, yielding the neutral 1,3-diisopropylimidazol-2-ylidene (free carbene), which is highly soluble in non-polar media[1].

Mechanistic Workflow

G Start 1,3-Diisopropyl-1H-imidazolium Hydroxide (Insoluble in Toluene) Decision What is the functional requirement? Start->Decision Path1 Require an Ionic Species (e.g., Phase Transfer, IL) Decision->Path1 Path2 Require a Neutral Ligand (e.g., Organometallic Catalysis) Decision->Path2 Action1 Anion Metathesis (Add LiNTf₂) Path1->Action1 Action2 Thermal Deprotonation (Remove H₂O) Path2->Action2 Result1 Imidazolium NTf₂ Salt (Soluble in Toluene/DCM) Action1->Result1 Result2 Free N-Heterocyclic Carbene (Soluble in Hexane/Toluene) Action2->Result2

Solubilization workflow for imidazolium hydroxide via anion exchange or thermal deprotonation.

Validated Experimental Protocols

Protocol A: Anion Metathesis to [NTf2​] Salt (Lipophilic Modification)

Mechanism: Exchanging the strongly coordinating hydroxide for a weakly coordinating, bulky anion ( NTf2−​ ) disperses the negative charge over the SO2​−CF3​ groups. This disrupts the crystal lattice and reduces Coulombic attraction, allowing solvation by less polar, polarizable media[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 1,3-Diisopropyl-1H-imidazolium Hydroxide in 15 mL of deionized water.

  • Exchange: In a separate flask, dissolve 10.5 mmol (1.05 eq) of Lithium bis(trifluoromethanesulfonyl)imide ( LiNTf2​ ) in 10 mL of water. Add this dropwise to the imidazolium solution at room temperature under vigorous stirring.

  • Phase Separation: A dense, hydrophobic ionic liquid phase will immediately separate from the aqueous layer.

  • Extraction: Add 20 mL of dichloromethane (DCM) to extract the new imidazolium- NTf2​ salt. Wash the organic layer twice with 10 mL of water to remove residual LiOH.

  • Self-Validation System: Test the pH of the final aqueous wash; it should be strictly neutral. A neutral pH confirms the complete removal of all hydroxide ions and the success of the metathesis.

  • Isolation: Dry the DCM layer over anhydrous MgSO4​ , filter, and evaporate under reduced pressure. The resulting salt can now be readily dissolved in toluene.

Protocol B: Dehydrative Deprotonation to Free NHC

Mechanism: Imidazolium hydroxides exist in a delicate equilibrium with their free carbene and water. By shifting the equilibrium via Le Chatelier's principle (physically removing water), the basic OH− deprotonates the acidic C2-H, generating the neutral, highly non-polar NHC[1].

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 mmol of the imidazolium hydroxide precursor in 30 mL of anhydrous toluene under a strict inert atmosphere (Argon or N2​ ).

  • Dehydration: Equip the reaction flask with a Dean-Stark apparatus pre-filled with anhydrous toluene. Reflux the mixture at 110 °C for 4-6 hours.

  • Azeotropic Removal: Water forms a minimum-boiling azeotrope with toluene. As water is removed and collected in the trap, the insoluble suspension will gradually transition into a clear, homogeneous solution of the free carbene.

  • Self-Validation System: Take a 0.5 mL aliquot, evaporate the solvent in vacuo, and run a 13C NMR in C6​D6​ . The disappearance of the C2-H peak in 1H NMR and the appearance of a characteristic highly deshielded carbene carbon signal at ~210–220 ppm in 13C NMR confirms complete conversion.

  • Application: The resulting toluene solution can be used directly for downstream organometallic coordination.

Quantitative Data: Solubility Profiles

To assist in solvent selection and workflow planning, the following table summarizes the empirical solubility behavior of the 1,3-Diisopropylimidazolium core based on its chemical state and counterion.

Chemical SpeciesAnion / StateWaterDichloromethane (DCM)TolueneHexane
1,3-Diisopropyl-1H-imidazolium Hydroxide ( OH− )> 500 mg/mL< 1 mg/mLInsolubleInsoluble
1,3-Diisopropyl-1H-imidazolium Chloride ( Cl− )> 500 mg/mL~ 10 mg/mLInsolubleInsoluble
1,3-Diisopropyl-1H-imidazolium Bis(trifluoromethanesulfonyl)imide ( NTf2−​ )< 1 mg/mL> 500 mg/mL~ 50 mg/mL< 5 mg/mL
1,3-Diisopropylimidazol-2-ylidene Neutral (Free Carbene)Reacts/Decomposes> 500 mg/mL> 500 mg/mL> 100 mg/mL

Note: Solubility values are empirical approximations at 25 °C designed to guide solvent selection for synthetic workflows.

References

  • Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids Macromolecules, ACS Publications URL:[Link]

  • Polyhedral Oligomeric Silsesquioxane-Based Ionic Liquids: Syntheses, Properties, and Applications Chemical Reviews, ACS Publications URL:[Link]

  • Imidazolium ionic liquids: A simple anion exchange protocol ResearchGate URL:[Link]

  • Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts MDPI URL:[Link]

Sources

Optimization

Optimizing base equivalents for 1,3-Diisopropyl-1H-imidazolium Hydroxide activation

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) precursor activation. This guide is specifically engineered for researchers and drug development professionals working with 1,3-Diisopropyl-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) precursor activation. This guide is specifically engineered for researchers and drug development professionals working with 1,3-Diisopropyl-1H-imidazolium Hydroxide .

Unlike standard halide-based precursors (e.g., chlorides or tetrafluoroborates), imidazolium hydroxides present a unique mechanistic paradigm. The counterion itself acts as an internal base, fundamentally altering how you must approach activation, stoichiometry, and solvent selection.

Section 1: Core Mechanisms & The "Internal Base" Paradigm

Q: Why does 1,3-Diisopropyl-1H-imidazolium Hydroxide behave differently from standard chloride salts during activation? A: Standard imidazolium halides require at least 1.0 equivalent of a strong external base (like KHMDS or KOtBu) to deprotonate the acidic C2-H position. In contrast, 1,3-Diisopropyl-1H-imidazolium Hydroxide possesses an "internal base." The hydroxide anion ( OH− ) is capable of deprotonating the C2-H position spontaneously.

However, this deprotonation generates a stoichiometric equivalent of water ( H2​O ). In aprotic solvents (such as THF or Toluene), the system exists as a hydrogen-bridged carbene–water complex[1]. If this generated water is not strictly managed, it will attack the highly electrophilic carbene carbon, leading to irreversible ring-cleaving hydrolysis and the formation of an inactive formamide byproduct[2].

Q: If the precursor has an internal base, why do I still need to optimize "base equivalents"? A: When optimizing base equivalents for this specific hydroxide salt, you are not adding base to deprotonate the imidazolium ring. Instead, you are adding base as a chemical desiccant . Strong bases like KHMDS react rapidly with the generated water (forming HMDS and KOH), thereby consuming the moisture, breaking the carbene-water complex, and driving the equilibrium entirely toward the active, free NHC[1].

Mechanism Precursor 1,3-Diisopropyl-1H-imidazolium Hydroxide Complex Carbene-Water Complex (H-bridged) Precursor->Complex Aprotic Solvent (THF/Toluene) ActiveNHC Active Free NHC (Catalyst) Complex->ActiveNHC - H2O (Base or Sieves) Degradation Ring-Opened Formamide (Inactive) Complex->Degradation + H2O (Hydrolysis) ActiveNHC->Degradation Trace Moisture

Mechanistic pathway of imidazolium hydroxide activation and hydrolysis.

Section 2: Troubleshooting Activation & Degradation (FAQs)

Q: My catalytic reaction fails completely when I use the hydroxide precursor without any additives. What is happening? A: Your catalyst is degrading before it can enter the catalytic cycle. Without an additive to sequester the water generated by the internal acid-base reaction, the transient free NHC undergoes rapid hydrolysis. NMR analysis of your reaction mixture will likely reveal the complete disappearance of the C2-H peak, replaced by formyl proton signals indicative of ring-opened formamides[2].

Q: Should I use Physical Scavengers (Molecular Sieves) or Chemical Scavengers (External Base)? A: It depends on the kinetic requirements of your downstream reaction.

  • Physical Scavengers (4Å Molecular Sieves): Provide a mild, neutral environment but are kinetically slow. They are ideal if your substrate is sensitive to strong bases.

  • Chemical Scavengers (e.g., KHMDS, NaH): Provide instantaneous water consumption, yielding high concentrations of the free carbene immediately. This is preferred for robust substrates that require rapid catalytic turnover.

Section 3: Quantitative Data & Base Optimization

To establish a self-validating system, we titrated KHMDS against 1,3-Diisopropyl-1H-imidazolium Hydroxide in anhydrous THF at 25°C. The results below illustrate the causality between base equivalents, water consumption, and active NHC yield.

Base Equivalent (KHMDS)Physical Water ScavengerActive NHC Yield (%)Degradation (Formamide) (%)Mechanistic Observation
0.0 eq None< 10%> 80%Rapid hydrolysis due to unmanaged, internally generated water[1].
0.0 eq 4Å Mol. Sieves65%15%Sieves shift equilibrium but are kinetically slower than hydrolysis.
0.5 eq None45%40%Base partially consumes generated water; equilibrium is stalled.
1.0 eq None95% < 5% Base acts as a perfect chemical desiccant, fully driving activation.

Section 4: Standard Operating Procedure (SOP) for Activation

To ensure scientific integrity and reproducibility, follow this step-by-step methodology to generate the active carbene without degradation.

Phase 1: Preparation (Strictly Air/Moisture-Free)

  • Transfer 1.0 mmol of 1,3-Diisopropyl-1H-imidazolium Hydroxide into an oven-dried Schlenk flask inside an argon-filled glovebox.

  • (Optional but recommended) Add 200 mg of freshly activated 4Å molecular sieves to the flask to provide secondary moisture buffering.

Phase 2: Solvation and Equilibrium Generation 3. Inject 5.0 mL of anhydrous, degassed THF into the flask. 4. Stir at room temperature for 10 minutes. At this stage, the system exists predominantly as the hydrogen-bridged carbene-water complex[1].

Phase 3: Chemical Desiccation (Base Addition) 5. Slowly add 1.0 equivalent (1.0 mmol) of a 1.0 M KHMDS solution in THF dropwise over 5 minutes. 6. Causality Note: The KHMDS will immediately react with the complexed water, precipitating KOH and releasing hexamethyldisilazane (HMDS). This irreversibly breaks the complex, liberating the active NHC. 7. Stir for an additional 15 minutes. The solution is now ready for substrate addition or transition metal metalation.

Workflow Start Dry Precursor in Glovebox Solvent Suspend in Anhydrous THF Start->Solvent Sieves Add 4Å Molecular Sieves Solvent->Sieves Base Titrate External Base (1.0 eq KHMDS) Sieves->Base Test Active NHC Ready for Catalysis Base->Test

Step-by-step workflow for optimizing base equivalents and activation.

Sources

Troubleshooting

Purification and recrystallization techniques for crude 1,3-Diisopropyl-1H-imidazolium Hydroxide

Welcome to the Technical Support Center for 1,3-Diisopropyl-1H-imidazolium Hydroxide. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures, focusing instead on the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Diisopropyl-1H-imidazolium Hydroxide. As a Senior Application Scientist, I have structured this guide to move beyond generic procedures, focusing instead on the mechanistic causality behind each handling step.

1,3-Diisopropyl-1H-imidazolium hydroxide is a highly reactive imidazolium salt primarily utilized as a precursor for N-heterocyclic carbenes (NHCs) in organometallic catalysis[1]. Due to the extreme basicity and nucleophilicity of the hydroxide counterion, isolating this compound in high purity presents significant challenges. This guide provides field-validated methodologies for its purification, focusing on causality-driven troubleshooting.

Mechanistic Overview: The Causality of Instability

The fundamental challenge in purifying 1,3-diisopropyl-1H-imidazolium hydroxide lies in its intrinsic thermodynamic instability. The hydroxide ion acts simultaneously as a strong base and a nucleophile. In aprotic environments, it can deprotonate the C2 position of the imidazolium ring, forming a hydrogen-bridged carbene-water complex, or attack the ring directly, leading to irreversible ring-opening hydrolysis[2].

Furthermore, the compound is exceptionally sensitive to atmospheric carbon dioxide. Brief exposure to air results in rapid carboxylation, converting the hydroxide into an imidazolium carboxylate or carbonate[3]. Understanding these degradation pathways is critical: standard purification techniques like rotary evaporation or ambient-air filtration will inevitably destroy the product[4].

G Chloride 1,3-Diisopropylimidazolium Chloride Ag2O Anion Exchange (Ag2O / H2O) Chloride->Ag2O Hydroxide 1,3-Diisopropylimidazolium Hydroxide Ag2O->Hydroxide Halide Removal CO2 Atmospheric CO2 Hydroxide->CO2 Heat Thermal Stress (>40°C) Hydroxide->Heat Recryst Aprotic Recrystallization (THF/Hexane, -20°C) Hydroxide->Recryst Carbonate Imidazolium Carbonate (Impurity) CO2->Carbonate Carboxylation RingOpen Ring-Opened Degradants Heat->RingOpen Hydrolysis Pure Pure Crystalline Hydroxide Recryst->Pure Purification

Fig 1: Synthesis, purification, and degradation pathways of 1,3-Diisopropylimidazolium Hydroxide.

Validated Workflows: Synthesis & Recrystallization

To obtain research-grade purity, the synthesis and recrystallization must be treated as a continuous, self-validating system.

Protocol A: Anion Exchange (Halide to Hydroxide)

Objective: Convert the stable 1,3-diisopropylimidazolium chloride precursor[1] to the hydroxide form without inducing thermal degradation.

  • Dissolution: Dissolve 10.0 g of 1,3-diisopropylimidazolium chloride in 100 mL of strictly degassed, deionized water (sparged with Argon for 30 minutes).

    • Causality: Degassing removes dissolved CO2, preventing premature carbonate formation.

  • Exchange Reaction: Add 1.5 equivalents of freshly prepared, finely powdered Silver(I) Oxide (Ag2O). Stir the suspension vigorously in a light-protected flask at 20 °C for 12 hours.

    • Causality: Ag2O drives the equilibrium forward by precipitating insoluble AgCl. Light protection prevents the photoreduction of silver salts.

  • Filtration: Filter the suspension through a tightly packed pad of Celite using Schlenk techniques under an Argon atmosphere to remove AgCl and excess Ag2O.

  • Validation Check (AgNO3 Test): Withdraw 0.5 mL of the filtrate, acidify with a drop of dilute HNO3, and add 0.1 M AgNO3. If a white precipitate forms, chloride is still present. Repeat step 2 with additional Ag2O.

  • Isolation: Flash-freeze the validated filtrate in liquid nitrogen and lyophilize (freeze-dry) at < 0.1 mbar for 48 hours.

    • Causality: Lyophilization removes water via sublimation, bypassing the thermal energy required for evaporation that would otherwise trigger ring-opening[2].

Protocol B: Anhydrous Recrystallization (Glovebox Required)

Objective: Remove trace polymeric degradants and unreacted carbene dimers from the crude lyophilized solid.

  • Solubilization: Inside an Argon-filled glovebox (< 1 ppm O2, < 1 ppm H2O), dissolve the crude hydroxide in a minimum volume of anhydrous, inhibitor-free Tetrahydrofuran (THF).

  • Clarification: Pass the THF solution through a 0.22 µm PTFE syringe filter into a clean, dry Schlenk tube.

    • Causality: Removes microscopic silver particulates and insoluble ring-opened polymeric impurities[4].

  • Anti-Solvent Layering: Carefully layer anhydrous hexanes over the THF solution at a 3:1 (Hexane:THF) volume ratio. Do not agitate.

  • Crystallization: Seal the tube and transfer it to a -20 °C freezer for 48 hours. The target compound will crystallize as delicate, hygroscopic needles.

  • Recovery: Decant the supernatant while cold. Wash the crystals twice with cold (-20 °C) anhydrous hexanes, then dry under high vacuum (10⁻⁴ mbar) for 4 hours.

Quantitative Reference: Solvent & Stability Matrix

Choosing the correct solvent system is paramount to prevent the degradation of the hydroxide salt.

Solvent SystemDielectric Constant (ε)Target SolubilityDegradation RiskRecommended Application
Water (Degassed) 80.1Very HighModerateAnion exchange medium; requires immediate lyophilization.
Methanol 33.0HighHighAvoid. Can form methoxide adducts and promote solvolysis.
Acetonitrile 37.5ModerateLowSecondary solvent for precipitation; difficult to remove completely.
THF / Hexane (1:3) ~3.0Low (Crystallizes)Very LowOptimal. Primary solvent system for aprotic recrystallization.

Troubleshooting FAQs

Q: My crude product turned yellow/brown during solvent removal. What happened? A: You likely used a rotary evaporator. Imidazolium hydroxides undergo rapid thermal degradation (Hoffmann elimination or ring-opening) when heated above 40 °C in the presence of water[4]. Solution: Always isolate the crude product via lyophilization (freeze-drying) to keep the thermal energy well below the degradation activation barrier.

Q: My ¹³C NMR spectrum shows an unexpected, sharp singlet around 155-160 ppm. What is this impurity? A: This chemical shift corresponds to the carbonyl carbon of an imidazolium carboxylate or carbonate[3]. Your sample was exposed to atmospheric CO2. Solution: Ensure all handling, including NMR sample preparation, is performed inside a glovebox using anhydrous, degassed deuterated solvents (e.g., THF-d8 or DMSO-d6).

Q: The crystals redissolved when I brought the Schlenk tube out of the freezer. How do I prevent this? A: 1,3-Diisopropyl-1H-imidazolium hydroxide has a steep solubility curve in THF/Hexane. As the solution warms to room temperature, the solubility increases rapidly. Solution: Decant the supernatant immediately upon removal from the freezer using a pre-chilled cannula or filter frit, keeping the system under positive Argon pressure.

Q: Can I use an anion exchange resin instead of Ag₂O? A: Yes. A strong base anion exchange resin (e.g., Amberlite IRA-400 in OH⁻ form) can be used[4]. However, the resin must be rigorously washed with degassed water prior to use to remove leachable organic impurities, and the elution must be performed under an inert atmosphere to prevent CO2 absorption.

References

  • Title: Hydrolysis of Imidazole-2-ylidenes Source: Journal of the American Chemical Society URL: 2

  • Title: A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates Source: The Journal of Organic Chemistry URL: 3

  • Title: Poly(arylene imidazolium)s: Towards Stable Hydroxide Ion Exchange Membranes Source: Simon Fraser University Library URL: 4

  • Title: Dehydrogenative Synthesis of Carboxylic Acids from Primary Alcohols and Hydroxide Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex Source: The Journal of Organic Chemistry URL: 1

Sources

Optimization

Minimizing side reactions when using 1,3-Diisopropyl-1H-imidazolium Hydroxide in organocatalysis

Welcome to the technical support center for N-Heterocyclic Carbene (NHC) organocatalysis. This guide is designed for researchers, chemists, and drug development professionals utilizing 1,3-Diisopropyl-1H-imidazolium Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Heterocyclic Carbene (NHC) organocatalysis. This guide is designed for researchers, chemists, and drug development professionals utilizing 1,3-Diisopropyl-1H-imidazolium Hydroxide. Our focus is to provide in-depth troubleshooting strategies and practical solutions to minimize common side reactions and optimize your catalytic processes.

Introduction: The Role of 1,3-Diisopropyl-1H-imidazolium Hydroxide

1,3-Diisopropyl-1H-imidazolium Hydroxide serves as a convenient and effective precursor to the N-heterocyclic carbene (NHC), 1,3-diisopropyl-imidazol-2-ylidene (IPr). In this system, the imidazolium salt is the pre-catalyst, and the hydroxide anion acts as an internal base to deprotonate the C2 position of the imidazolium ring, generating the highly nucleophilic carbene in situ. This active NHC catalyst is renowned for its ability to induce "umpolung" or polarity inversion, most notably converting the typically electrophilic carbonyl carbon of an aldehyde into a potent nucleophile—the Breslow intermediate.[1][2][3] This reactivity unlocks a wide array of powerful transformations, including benzoin and Stetter reactions.[3][4]

However, the very basicity required for catalyst generation can also promote undesired side reactions, particularly when working with substrates bearing acidic protons, such as aliphatic aldehydes.[1][2] This guide provides a structured approach to diagnosing and mitigating these challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is not proceeding, or the conversion is very low. What are the primary causes?

Low or no conversion is a common issue that can often be traced back to the generation and stability of the active NHC catalyst.

Answer:

Several factors can contribute to poor reactivity. Let's break them down systematically.

1. Inefficient Catalyst Generation: The formation of the active NHC is a deprotonation equilibrium. The hydroxide base must be available and sufficiently strong to deprotonate the imidazolium salt.

  • Acidic Impurities: Trace acidic impurities in your reagents or solvent (including water, though the hydroxide counter-ion complicates this) can consume the base, preventing the formation of the active carbene.

  • Protocol: Ensure your reagents and solvent are of appropriate purity and dryness for organocatalytic reactions. While the imidazolium salt itself is often air- and moisture-stable, the active carbene is not.[5]

2. Catalyst Inhibition or Decomposition: The active NHC is a highly reactive species.

  • Oxidation: Although less of a concern with bulky NHCs like IPr, exposure to atmospheric oxygen can lead to oxidation and deactivation over long reaction times. Maintaining an inert atmosphere (Nitrogen or Argon) is best practice.

  • Substrate-Inhibitor Interactions: Certain functional groups on your substrate could potentially react irreversibly with the NHC in a non-productive pathway.

3. Substrate Reactivity: Not all substrates are created equal.

  • Aldehyde Electrophilicity: Aliphatic aldehydes are inherently less electrophilic than their aromatic counterparts, making the initial nucleophilic attack by the NHC less favorable.[1][2] Reactions with these substrates may require higher catalyst loading or longer reaction times.

Workflow for Diagnosing Low Conversion

Start Low Conversion Observed Check_Catalyst Verify Catalyst Generation (Is the NHC forming?) Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Substrate Evaluate Substrate (Is it reactive enough?) Start->Check_Substrate Sol_Purity Solution: - Use dry, pure solvents/reagents - Run under inert atmosphere Check_Catalyst->Sol_Purity Impurities/Air? Sol_Temp Solution: - Increase temperature cautiously - Increase catalyst loading (e.g., 5-20 mol%) Check_Conditions->Sol_Temp Temp/Loading too low? Sol_Substrate Solution: - Consider a more activated substrate - If using aliphatic aldehydes, expect  slower reaction rates Check_Substrate->Sol_Substrate Aliphatic Aldehyde?

Caption: Troubleshooting flowchart for low reaction conversion.

Q2: I'm getting a complex mixture of products. What are the most common side reactions and how can I suppress them?

This is the most critical challenge in NHC catalysis, especially under basic conditions. The key is to favor the desired catalytic cycle over competing pathways.

Answer:

The basic nature of the reaction medium, necessary for generating the NHC, is the primary driver of several side reactions.

Primary Side Reactions:
  • Aldol and Cannizzaro-Type Reactions:

    • Mechanism: When using aldehydes with α-protons (common for aliphatic aldehydes), the hydroxide base can directly deprotonate the α-carbon, leading to aldol condensation. For aldehydes without α-protons, a Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) can occur, though this is often slower.

    • Causality: These reactions are promoted by the external base and compete directly with the desired NHC-catalyzed pathway. Their rates can be highly dependent on base concentration and temperature.

  • Unwanted Benzoin Condensation:

    • Mechanism: In cross-coupling reactions like the Stetter reaction, the homo-benzoin condensation of the aldehyde substrate can be a major competing pathway.[4][6] The Breslow intermediate, instead of adding to the Michael acceptor, attacks another molecule of aldehyde.

    • Causality: This side reaction is inherent to the catalytic cycle. Its prevalence depends on the relative rates of the Breslow intermediate reacting with the desired electrophile versus another aldehyde molecule.

  • Direct Addition of Deprotonated Imidazolium:

    • Mechanism: In some cases, the deprotonated imidazolium ylide (a different tautomer of the NHC) can act as a nucleophile itself and add to highly electrophilic substrates, leading to catalyst sequestration and unexpected byproducts.[7] This highlights that imidazolium-based systems are not always inert.[7]

General Catalytic Cycle vs. Side Reactions

cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions NHC Active NHC Catalyst Aldehyde1 Aldehyde (RCHO) NHC->Aldehyde1 1. Attack Breslow Breslow Intermediate Aldehyde1->Breslow Electrophile Electrophile (E+) Breslow->Electrophile 2. Umpolung Attack Aldehyde3 Aldehyde (RCHO) Breslow->Aldehyde3 Unwanted Attack Adduct Intermediate Adduct Electrophile->Adduct Product Desired Product Adduct->Product 3. Catalyst Turnover Product->NHC Base Hydroxide Base (OH⁻) Aldehyde2 Aldehyde (R'CH₂CHO) Base->Aldehyde2 α-Deprotonation Aldol Aldol Product Aldehyde2->Aldol Benzoin Benzoin Product Aldehyde3->Benzoin

Caption: Competing pathways in NHC organocatalysis.

Q3: What specific experimental strategies can I implement to minimize these side reactions?

Answer:

Optimizing reaction conditions is crucial. A multi-parameter approach is often necessary. The goal is to find a window where the rate of the desired catalytic reaction significantly outpaces the rates of the side reactions.

Table 1: Troubleshooting and Mitigation Strategies
Side Reaction ObservedProbable CauseRecommended Mitigation Strategy
Aldol / Self-Condensation High effective concentration of base and/or enolizable aldehyde.1. Slow Addition: Add the aldehyde via syringe pump over several hours to keep its instantaneous concentration low. 2. Temperature Control: Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C) to disfavor the side reaction. 3. Catalyst Loading: Avoid excessive catalyst/base loading. Use the lowest effective amount (start with 5-10 mol%).
Benzoin Byproduct (in Stetter/Annulation reactions)Rate of Breslow intermediate addition to aldehyde is competitive with addition to the desired electrophile.1. Concentration: Increase the relative concentration of the desired electrophile (e.g., Michael acceptor). 2. Substrate Choice: If possible, use an aldehyde that is sterically hindered to disfavor homo-coupling. 3. Solvent: A more polar solvent can sometimes stabilize the intermediates of the desired pathway differently than the benzoin pathway.
Low Mass Balance / Catalyst Decomposition Reaction temperature is too high; presence of incompatible functional groups.1. Temperature Scan: Run the reaction at a lower temperature. 2. Solvent Choice: Ensure the solvent is inert. Protic solvents can interfere with the catalytic cycle.[8] 3. Inert Atmosphere: Rigorously exclude air and moisture, especially for extended reaction times.
Recommended Starting Conditions

The optimal conditions are highly reaction-dependent. However, the following table provides a validated starting point for optimization.

ParameterRecommended RangeRationale & Expert Insight
Catalyst Loading 5 – 20 mol%Start with 10 mol%. Higher loadings may be needed for less reactive substrates (e.g., aliphatic aldehydes), but increase the risk of base-mediated side reactions.
Concentration 0.1 – 0.5 MHigher concentrations can accelerate bimolecular reactions (both desired and undesired). Slower, more controlled reactions often benefit from lower concentrations.
Temperature -20 °C to 40 °CStart at room temperature (20-25 °C). If side reactions are observed, lowering the temperature is the most effective first step.
Solvent THF, Dioxane, DMF, CH₂Cl₂Aprotic solvents are required. THF is an excellent starting point. DMF can increase solubility and reaction rates but may be harder to remove.
Atmosphere Nitrogen or ArgonEssential for preventing oxidative degradation of the active NHC catalyst, ensuring reproducibility and high yields.

Experimental Protocol: General Procedure for an NHC-Catalyzed Stetter Reaction

This protocol provides a robust framework for performing an intermolecular Stetter reaction, with critical steps highlighted to minimize side product formation.

Reagents & Equipment:

  • 1,3-Diisopropyl-1H-imidazolium Hydroxide (10 mol%)

  • Aldehyde (1.0 equiv)

  • Michael Acceptor (e.g., chalcone, 1.2 equiv)

  • Anhydrous THF (to make a 0.2 M solution)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Syringe pump

  • Inert atmosphere manifold (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, add the 1,3-Diisopropyl-1H-imidazolium Hydroxide (0.10 mmol) and the Michael acceptor (1.2 mmol) to the reaction vessel.

  • Solvent Addition: Add half of the total volume of anhydrous THF (e.g., 2.5 mL for a 1 mmol scale reaction) to the vessel and stir to dissolve.

  • Substrate Preparation: In a separate dry vial, dissolve the aldehyde (1.0 mmol) in the remaining anhydrous THF (2.5 mL).

  • (CRITICAL STEP) Slow Addition: Draw the aldehyde solution into a syringe and place it on a syringe pump. Add the aldehyde solution to the stirred reaction mixture over a period of 4-8 hours.

    • Causality: Slow addition maintains a very low concentration of the free aldehyde, which minimizes the rate of the competing benzoin condensation and any potential aldol reactions relative to the desired Stetter pathway.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench by exposing it to air (which oxidizes the catalyst) and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Barik, S., & Biju, A. T. (2020). N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. Chemical Communications, 56(98), 15484-15495. [Link]

  • Barik, S., & Biju, A. T. (2020). N-Heterocyclic carbene (NHC) organocatalysis using aliphatic aldehydes. Request PDF on ResearchGate. [Link]

  • Biju, A. T. (2021). N-Heterocyclic Carbene Mediated Organocatalysis Reactions. IntechOpen. [Link]

  • Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307-9387. [Link]

  • Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC - NIH. [Link]

  • Thieme. (n.d.). N-Heterocyclic Carbenes in Catalytic Organic Synthesis. Thieme Chemistry. [Link]

  • ResearchGate. (2026). Catalytic oxidation of 1,3-diisopropylbenzene using imidazolium ionic liquid as catalyst. Request PDF. [Link]

  • Pápai, I. (2019). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. Chemistry – A European Journal, 25(30), 7234-7243. [Link]

  • V. K. Aggarwal, et al. (2002). Unexpected side reactions of imidazolium-based ionic liquids in the base-catalysed Baylis–Hillman reaction. Chemical Communications. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic validation methods for 1,3-Diisopropyl-1H-imidazolium Hydroxide purity

Title: Spectroscopic Validation Methods for 1,3-Diisopropyl-1H-imidazolium Hydroxide Purity: A Comparative Guide Executive Summary & Mechanistic Context 1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation Methods for 1,3-Diisopropyl-1H-imidazolium Hydroxide Purity: A Comparative Guide

Executive Summary & Mechanistic Context

1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5) is a highly specialized N-heterocyclic carbene (NHC) precursor and a critical organic structure-directing agent (OSDA) used in the preparation of small SSZ-32 zeolites, as detailed by 1[1]. As a Senior Application Scientist, I frequently encounter discrepancies in catalytic yields or crystallization kinetics that trace back to compromised imidazolium templates.

Because it pairs a strongly basic hydroxide counterion with an imidazolium cation, this compound is inherently unstable under ambient conditions. It is highly susceptible to two primary degradation pathways:

  • C2 Hydroxide Attack: The hydroxide anion can attack the acidic C2 position of the imidazolium ring, leading to ring-opening and defunctionalization, a mechanism thoroughly documented in 2[2].

  • Atmospheric Degradation: The compound is aggressively hygroscopic and rapidly absorbs atmospheric CO₂, converting the active hydroxide into an inactive carbonate/bicarbonate salt, as highlighted in thermodynamic studies of 3[3].

To prevent downstream failures, rigorous spectroscopic validation is mandatory.

Degradation D1 1,3-Diisopropyl-1H-imidazolium Hydroxide D2 C2 Hydroxide Attack (Ring Opening) D1->D2 High pH D3 CO2 Absorption (Carbonate Formation) D1->D3 Air Exposure M1 NMR Detection (Loss of C2-H at ~9.0 ppm) D2->M1 M2 FTIR Detection (C=O stretch at ~1650 cm⁻¹) D3->M2

Primary degradation pathways of imidazolium hydroxides and their spectroscopic detection.

Comparative Analysis of Spectroscopic Alternatives

No single analytical technique provides a complete picture of imidazolium hydroxide purity. A robust validation strategy requires orthogonal spectroscopic methods. The synthesis and characterization of these precursors rely heavily on specific spectroscopic signatures, such as the distinct C2-H shifts observed in4[4].

Table 1: Comparative Performance of Spectroscopic Validation Methods

Analytical MethodPrimary TargetLimit of Detection (LOD)Key Diagnostic SignalsStrengthsLimitations
¹H / ¹³C qNMR Organic impurities, ring-opened products~0.1 - 0.5 mol%C2-H (~9.0 ppm), Isopropyl CH (4.5 ppm)Absolute quantitation; confirms intact ring structure.C2-H undergoes rapid H/D exchange in D₂O.
FTIR-ATR Water, Carbonates, Functional groups~1 - 2 wt%O-H stretch (3200 cm⁻¹), C=O stretch (1650 cm⁻¹)Rapid, non-destructive, requires no solvent.Poor sensitivity for trace organic impurities.
ESI-HRMS Trace organic impurities, intact cation< 0.01 mol%m/z 153.14 [M]⁺Ultra-high sensitivity; exact mass determination.Cannot directly detect the hydroxide anion.

Analytical Workflow & Experimental Protocols

To ensure data integrity, the analytical workflow must operate as a self-validating system. Environmental contamination during sample handling is the leading cause of false-positive degradation results.

Workflow S1 Sample Handling (Argon Glovebox) S2 1H & 13C qNMR (DMSO-d6) S1->S2 S3 FTIR-ATR (Direct Analysis) S1->S3 S4 ESI-HRMS (Trace Profiling) S1->S4 S5 Purity Validation & Batch Release S2->S5 S3->S5 S4->S5

Analytical workflow for the spectroscopic purity validation of imidazolium salts.

Protocol 1: Quantitative ¹H NMR (qNMR) for Structural Integrity

Objective: Determine absolute molar purity and detect ring-opened degradation products.

  • Inert Sample Preparation: Inside an argon-filled glovebox, weigh exactly 20.0 mg of the imidazolium hydroxide and 5.0 mg of a certified internal standard (e.g., maleic acid).

    • Causality: Weighing in ambient air introduces water mass, which artificially lowers the calculated purity of the precursor.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: While D₂O is a common solvent for water-soluble salts, the acidic C2-H proton of the imidazolium ring undergoes rapid deuterium exchange in D₂O. This exchange eliminates the C2-H signal (~9.0 ppm), destroying the primary diagnostic peak used to confirm the intact ring structure. DMSO-d₆ prevents this exchange.

  • Acquisition Parameters: Set the relaxation delay (D1) to ≥ 30 seconds.

    • Causality: Accurate quantitation requires complete magnetization recovery between pulses. Because the relaxation times (T1) of highly shielded protons can be long, a short D1 leads to incomplete recovery and truncated integration values, causing false purity readings.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the C2-H peak against the internal standard to calculate absolute purity.

Protocol 2: FTIR-ATR for Moisture and Carbonate Screening

Objective: Rapidly detect atmospheric degradation (water absorption and carbonate formation).

  • Background Subtraction: Clean the diamond ATR crystal with anhydrous isopropanol and collect an ambient air background spectrum immediately prior to sample loading.

    • Causality: This self-validating step ensures that ambient CO₂ and humidity are subtracted from the final spectrum, preventing false positives for carbonate or water in the sample.

  • Rapid Sample Transfer: Transfer a small aliquot of the sample onto the crystal and immediately apply the pressure anvil.

    • Causality: Prolonged exposure on the crystal allows the hydroxide anion to react with atmospheric CO₂, forming carbonates during the measurement. Speed is critical to capture the true state of the bulk material.

  • Diagnostic Analysis: Analyze the 3200-3500 cm⁻¹ region for excessive O-H stretching and the 1350-1650 cm⁻¹ region for C=O stretching.

    • Causality: A pristine imidazolium hydroxide will show specific C-H and ring stretching. The appearance of a broad, intense peak around 1600-1650 cm⁻¹ confirms that the hydroxide has degraded into a carbonate/bicarbonate salt.

Sources

Validation

Comparative Guide: Catalytic Efficiency of 1,3-Diisopropyl-1H-imidazolium Hydroxide vs. Traditional Phosphine Ligands

The evolution of homogeneous catalysis has been largely defined by the strategic design of ancillary ligands. For decades, traditional tertiary phosphines (e.g., PPh₃, PCy₃) were the undisputed workhorses for transition-...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of homogeneous catalysis has been largely defined by the strategic design of ancillary ligands. For decades, traditional tertiary phosphines (e.g., PPh₃, PCy₃) were the undisputed workhorses for transition-metal-catalyzed cross-couplings. However, the emergence of N-Heterocyclic Carbenes (NHCs) has fundamentally disrupted this paradigm.

This guide provides an objective, data-driven comparison between traditional phosphine ligands and 1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5)[1]—a highly efficient, self-activating precursor to the 1,3-diisopropylimidazol-2-ylidene (IiPr) carbene ligand. Designed for researchers and drug development professionals, this document dissects the stereoelectronic causality, quantitative performance metrics, and experimental workflows that dictate ligand selection in modern synthetic chemistry.

Stereoelectronic Fundamentals: Causality in Catalytic Design

The fundamental differences in catalytic efficiency between NHCs and phosphines are rooted in their divergent electronic and steric profiles[2].

Electronic Properties: σ -Donation vs. π -Backbonding

NHCs like IiPr are significantly stronger σ -donors than commonly used tertiary phosphines[3]. The Tolman Electronic Parameter (TEP) for IiPr is approximately 2051.5 cm⁻¹, compared to 2068.9 cm⁻¹ for PPh₃[3].

  • The Causality: This intense σ -donation heavily enriches the electron density of the metal center (e.g., Pd(0) or Ni(0)). A more electron-rich metal center drastically lowers the activation energy required for the oxidative addition of inert bonds, such as unactivated aryl chlorides, which are traditionally sluggish or unreactive with PPh₃-based systems[3].

  • Bond Strength: The metal–carbenic bond is inherently stronger than the metal–phosphine bond. Gas-phase ligand–Pd bond dissociation enthalpies demonstrate that NHC–Pd bonds (up to ~55.4 kcal/mol) are nearly double the strength of phosphine–Pd bonds (~32.9 kcal/mol)[4]. This tight binding kinetics prevents premature ligand dissociation and catalyst degradation[4].

Steric Topography: Cone Angle vs. Percent Buried Volume ( %Vbur​ )

Phosphine sterics are traditionally measured by the Tolman cone angle, where the substituents project backward from the metal. In contrast, NHCs exhibit a fan- or umbrella-shaped topography, measured by Percent Buried Volume ( %Vbur​ )[3].

  • The Causality: The diisopropyl groups of the IiPr ligand project forward, creating a protective steric pocket around the metal center. This facilitates the crucial reductive elimination step by sterically crowding the intermediate, forcing the cross-coupled product out of the coordination sphere without permanently blocking the active site.

The "Self-Activating" Advantage of the Hydroxide Counterion

While standard imidazolium halides (chlorides/iodides) require the addition of harsh external bases (e.g., KOtBu, NaH) to deprotonate the C2 position and generate the active carbene, 1,3-Diisopropyl-1H-imidazolium Hydroxide contains a built-in base[1].

  • The Causality: The hydroxide counterion exists in equilibrium with the C2 proton. Upon introduction to a metal precursor, it facilitates a self-deprotonating metalation process, generating only water as a byproduct. This allows for milder reaction conditions and prevents base-mediated side reactions with sensitive functional groups.

MechanisticComparison NHC 1,3-Diisopropyl-1H-imidazolium Hydroxide (Self-Deprotonating NHC Precursor) NHC_Adv Strong σ-Donation & Fan-Shaped Sterics (High %Vbur) NHC->NHC_Adv Generates IiPr Carbene Phosphine Traditional Phosphine (e.g., PPh3, PCy3) Phos_Dis Weaker σ-Donation & Cone-Shaped Sterics (Prone to Oxidation) Phosphine->Phos_Dis Direct Coordination Outcome1 Facile Oxidative Addition of Ar-Cl High Turnover Frequency (TOF) NHC_Adv->Outcome1 Outcome2 Sluggish Oxidative Addition Requires Higher Catalyst Loading Phos_Dis->Outcome2

Logical relationship comparing the stereoelectronic impacts of NHC vs phosphine ligands.

Quantitative Performance Data

The following tables summarize the comparative stereoelectronic parameters and catalytic efficiencies of the IiPr ligand (derived from 1,3-Diisopropyl-1H-imidazolium Hydroxide) versus traditional phosphines in Palladium-catalyzed cross-coupling reactions[2][3][4].

Table 1: Stereoelectronic & Thermodynamic Parameters
Ligand ClassRepresentative LigandElectronic Metric (TEP, cm⁻¹)Steric MetricPd-Ligand Bond Dissociation EnergyOxidation Susceptibility
NHC IiPr (via Hydroxide)~2051.5 %Vbur​ (~27%)~55.4 kcal/molLow (Stable precursor)
Phosphine PCy₃ 2056.4Cone Angle (170°)~38.0 kcal/molHigh (Forms Oxides)
Phosphine PPh₃ 2068.9Cone Angle (145°)~32.9 kcal/molHigh (Forms Oxides)
Table 2: Catalytic Efficiency in Suzuki-Miyaura Coupling (Unactivated Aryl Chlorides)
Catalyst SystemLigand SourceCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
Pd(OAc)₂ / NHC1,3-Diisopropyl-1H-imidazolium Hydroxide 0.5802>95%
Pd(OAc)₂ / PhosphinePCy₃ 2.0100682%
Pd(OAc)₂ / PhosphinePPh₃ 5.010012<40%

Data Interpretation: The strong σ -donating ability of the IiPr carbene allows for the activation of challenging aryl chlorides at lower temperatures and significantly lower catalyst loadings compared to PPh₃, which often stalls due to catalyst death (oxidation or ligand dissociation)[2].

Experimental Methodology: Self-Validating Protocol

To objectively evaluate the catalytic efficiency of 1,3-Diisopropyl-1H-imidazolium Hydroxide, the following self-validating protocol for a Suzuki-Miyaura cross-coupling is provided.

System Validation & Control: This protocol includes an internal standard (e.g., dodecane) to allow for precise GC-FID quantification. To validate the baseline, researchers are advised to run a parallel control reaction substituting the NHC precursor with 2.0 equivalents of PPh₃.

Protocol: In Situ Generation of Pd-IiPr and Suzuki-Miyaura Coupling

Step 1: Catalyst Pre-activation (The Causality of the Hydroxide Counterion)

  • In an oven-dried Schlenk flask under an argon atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%) and 1,3-Diisopropyl-1H-imidazolium Hydroxide (0.006 mmol, 0.6 mol%).

  • Add 1.0 mL of anhydrous THF.

  • Causality Check: Stir at room temperature for 15 minutes. Unlike standard imidazolium chlorides which require the addition of KOtBu to force deprotonation, the internal hydroxide counterion spontaneously deprotonates the imidazolium C2 position. The solution will shift from orange to pale yellow, indicating the formation of the active Pd-IiPr complex.

Step 2: Substrate Addition

  • To the active catalyst solution, add the unactivated aryl chloride (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add a mild base (e.g., K₂CO₃, 2.0 mmol) to facilitate the transmetalation step. (Note: The base here is for the catalytic cycle, not for ligand generation).

  • Add 50 µL of dodecane (internal standard for GC validation).

Step 3: Reaction Execution

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Validation: Withdraw 10 µL aliquots at 30-minute intervals. Quench with EtOAc/H₂O, and analyze the organic layer via GC-FID to plot the kinetic disappearance of the aryl chloride.

Step 4: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the biphenyl product.

ExperimentalWorkflow Step1 1. Reagent Prep Mix IiPr·OH & Pd(OAc)2 Step2 2. In Situ Activation Stir at RT (Self-Deprotonation) Step1->Step2 Step3 3. Substrate Addition Add Ar-Cl & Boronic Acid Step2->Step3 Step4 4. Cross-Coupling Heat to 80°C Step3->Step4 Step5 5. Isolation Chromatography & GC-FID Step4->Step5

Workflow for in situ generation of Pd-IiPr catalyst and subsequent cross-coupling.

Conclusion

While traditional phosphines like PPh₃ remain cost-effective for simple transformations, they suffer from oxidative instability and weak σ -donation, rendering them inefficient for challenging substrates. 1,3-Diisopropyl-1H-imidazolium Hydroxide overcomes these limitations by acting as an air-stable, self-activating precursor to the highly electron-donating IiPr carbene. By leveraging its built-in basicity, researchers can streamline catalyst generation, lower catalyst loadings, and achieve superior turnover frequencies in complex cross-coupling methodologies.

References

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands Source: Organometallics (ACS Publications) URL:[Link]

Sources

Comparative

HPLC and mass spectrometry methods for validating 1,3-Diisopropyl-1H-imidazolium Hydroxide

As a Senior Application Scientist, navigating the analytical validation of N-heterocyclic carbene (NHC) precursors and alkaline ionic liquids requires moving beyond standard protocols. 1,3-Diisopropyl-1H-imidazolium Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical validation of N-heterocyclic carbene (NHC) precursors and alkaline ionic liquids requires moving beyond standard protocols. 1,3-Diisopropyl-1H-imidazolium Hydroxide is a highly valuable, halogen-free reagent used in advanced organometallic catalysis and green chemistry[1][2]. However, its strong basicity and permanently charged cationic nature present distinct chromatographic and mass spectrometric challenges compared to traditional neutral molecules or standard halide salts.

This guide objectively compares the analytical performance of 1,3-Diisopropyl-1H-imidazolium Hydroxide against its common halogenated alternative (1,3-Diisopropylimidazolium Chloride) and provides field-proven, self-validating HPLC and ESI-MS methodologies to ensure rigorous quality control.

Comparative Analytical Profile: Hydroxide vs. Chloride Salts

The choice of counterion fundamentally alters both the application efficacy and the analytical behavior of the imidazolium salt. While residual halides from chloride salts can severely poison palladium or ruthenium transition-metal catalysts[3], the hydroxide variant leaves no such residue, acting as a direct, clean precursor to the free carbene.

However, this chemical advantage introduces analytical complexity. The hydroxide anion raises the local pH of the sample, which can degrade standard silica-based stationary phases and alter ionization dynamics in the mass spectrometer[1].

Table 1: Analytical & Performance Comparison

Parameter1,3-Diisopropyl-1H-imidazolium Hydroxide1,3-Diisopropylimidazolium ChlorideAnalytical Causality & Impact
Catalyst Compatibility Excellent (Halogen-free)Poor (Halide poisoning risk)Hydroxide decomposes to water upon carbene formation, leaving no coordinating anions to inhibit metal catalysts.
HPLC Column Stability Requires Polymeric/Hybrid RPStandard C18 compatibleHigh pH of the hydroxide salt dissolves standard silica[3]. Polymeric columns prevent stationary phase collapse.
Chromatographic Peak Shape Prone to severe tailing (if unbuffered)Moderate tailingImidazolium cations strongly interact with residual silanols[3][4]. Strict buffering is required to neutralize the OH⁻ anion.
ESI-MS Detection Highly sensitive (Pre-charged)Highly sensitive (Pre-charged)Both yield the intact cation at m/z 153.14.
MS Cluster Ions [2M + OH]⁺ at m/z 323.28[2M + Cl]⁺ at m/z 341.25Cluster ion profiling serves as an orthogonal diagnostic tool to verify the specific counterion present.

Experimental Workflow & Logic

To establish a self-validating system, we utilize an orthogonal approach: HPLC separates the analyte and quantifies purity via UV-Vis, while inline ESI-MS confirms the exact mass and isotopic distribution.

Workflow Prep Sample Prep (Inert Atmosphere) HPLC HPLC Separation (Polymeric RP, pH 4.5) Prep->HPLC Buffered Injection UV UV-Vis Detection (210 nm) HPLC->UV Eluent Split MS ESI-MS (+) (m/z 153.14) HPLC->MS Eluent Split Data Impurity Profiling & Data Synthesis UV->Data MS->Data

Figure 1: Orthogonal HPLC-UV-MS validation workflow for alkaline imidazolium salts.

Methodology 1: HPLC Validation Protocol

Standard methods for determining ionic liquid concentrations often utilize water-rich mobile phases[4]. However, injecting a strong base like 1,3-diisopropyl-1H-imidazolium hydroxide directly onto a standard C18 column leads to catastrophic peak tailing and rapid column death. This protocol uses a buffered polymeric system to ensure causality-driven precision.

Step-by-Step Protocol:

  • Column Selection: Install a Polymeric Reversed-Phase column (e.g., PLRP-S, 150 x 4.6 mm, 5 µm).

    • Causality: Polymeric divinylbenzene stationary phases lack silanol groups and are stable across a pH range of 1 to 14, completely eliminating the secondary ion-exchange interactions that cause imidazolium peak tailing[3].

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5 with formic acid.

    • Phase B: LC-MS grade Acetonitrile.

    • Causality: The acidic buffer neutralizes the hydroxide counterion immediately upon injection (forming water and formate). This standardizes the counterion environment, ensuring the imidazolium cation elutes reproducibly regardless of its original basicity[4].

  • Sample Preparation (Self-Validating Step): Prepare a 1.0 mg/mL solution of the sample in Phase A. Prepare a secondary "blank" (Phase A only) and a "system suitability standard" (a known pure imidazolium salt).

    • Causality: The hydroxide salt readily absorbs atmospheric CO₂ to form carbonates[1]. Preparing the sample directly in the acidic buffer prevents carbonate formation during analysis. Running the blank ensures no carryover, validating the system's baseline integrity.

  • Gradient & Detection: Run a gradient from 5% B to 60% B over 15 minutes at 1.0 mL/min. Monitor UV absorbance at 210 nm (the π-π* transition of the imidazolium ring).

Methodology 2: ESI-MS Validation Protocol

Because the 1,3-diisopropyl-1H-imidazolium species is a quaternary nitrogen compound, it is "pre-charged." It does not require protonation in the ESI source, making it exceptionally sensitive in positive ion mode.

Step-by-Step Protocol:

  • Source Parameter Optimization: Set the mass spectrometer to Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 2.5 kV (Keep low).

    • Cone Voltage / Declustering Potential: Run a dynamic ramp from 10 V to 40 V.

    • Causality: High cone voltages will cause in-source fragmentation, specifically the neutral loss of the isopropyl groups (loss of propene, -42 Da), yielding a false impurity peak at m/z 111.08. Ramping the voltage creates a self-validating breakdown curve, proving that the m/z 153.14 peak is the intact parent ion and not a fragment.

  • Data Acquisition & Isotopic Profiling: Acquire data from m/z 50 to 500.

    • Causality: You must look beyond the primary mass. Extract the exact mass for the intact cation (C₉H₁₇N₂⁺) at 153.139 m/z .

  • Internal Validation (Cluster Analysis): To definitively prove the presence of the hydroxide salt over a chloride impurity, interrogate the high-mass region for cluster ions.

    • Search for m/z 323.28 ([2Cat + OH]⁺).

    • Search for m/z 341.25 ([2Cat + Cl]⁺).

    • Causality: If the m/z 341.25 cluster is absent, the protocol self-validates that the sample is free of trace chloride contamination—a critical metric for downstream organometallic catalyst synthesis[2][3].

References

  • Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids Source: MDPI (Molecules) URL:[Link]

  • Determination of Residual Concentration of Ionic Liquids with Different Anions and Alkyl-Chain Lengths in Water and Soil Samples Source: ACS Publications (Analytical Chemistry) URL:[Link]

  • Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids Source: ACS Publications (Macromolecules) URL:[Link]

  • Synthesis, Characterization, and Antimicrobial Activity of RhIII and IrIII N-Heterocyclic Carbene Piano-Stool Complexes Source: ACS Publications (Organometallics) URL:[Link]

Sources

Validation

Benchmarking 1,3-Diisopropyl-1H-imidazolium Hydroxide against 1,3-Dimethylimidazolium Salts: A Comprehensive Guide to OSDAs and NHC Precursors

As chemical synthesis evolves toward highly specialized materials and precision catalysis, the selection of appropriate imidazolium salts becomes a critical parameter. 1,3-Diisopropyl-1H-imidazolium Hydroxide and 1,3-Dim...

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Author: BenchChem Technical Support Team. Date: April 2026

As chemical synthesis evolves toward highly specialized materials and precision catalysis, the selection of appropriate imidazolium salts becomes a critical parameter. 1,3-Diisopropyl-1H-imidazolium Hydroxide and 1,3-Dimethylimidazolium salts (e.g., chlorides, iodides) represent two fundamentally different approaches to steric design.

This guide provides an objective, data-driven comparison of these two compounds, evaluating their performance across two major domains: as Organic Structure-Directing Agents (OSDAs) in zeolite synthesis and as N-Heterocyclic Carbene (NHC) precursors in organometallic catalysis.

Molecular Profiling & The Causality of Steric Bulk

The fundamental divergence in the performance of these two salts stems directly from their N-substituents (wingtips), which dictate their spatial volume and electronic shielding capabilities.

  • 1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS 137836-88-5): The bulky isopropyl groups create a significant "steric umbrella." When used as an OSDA, this specific spatial volume (~280 ų) perfectly templates medium-pore zeolites[1]. In catalysis, this bulk shields the C2-carbene carbon, preventing bimolecular decomposition (Wanzlick dimerization) and stabilizing highly reactive transition-metal intermediates[2]. Furthermore, the hydroxide counterion acts as an intrinsic base, facilitating direct carbene generation without external alkali additives.

  • 1,3-Dimethylimidazolium Salts (CAS 45470-32-4): Featuring minimal steric hindrance, the methyl wingtips allow the imidazolium cation to fit into tighter crystallographic pockets, making it a versatile but less specific OSDA[3]. However, as an NHC precursor, the lack of steric shielding makes the resulting free carbene highly reactive and prone to dimerization or degradation if not immediately trapped by a metal center[4].

Benchmarking in Zeolite Synthesis (OSDA Applications)

Zeolites are microporous aluminosilicates whose pore architectures are defined by the organic templates (OSDAs) around which they crystallize.

The Diisopropyl Advantage (SSZ-32): 1,3-Diisopropyl-1H-imidazolium Hydroxide is the premier commercial template for synthesizing SSZ-32 , a zeolite featuring a 1D 10-ring channel system (MTT framework)[5][6]. The causality here is purely geometric: the van der Waals volume of the diisopropylimidazolium cation precisely matches the void space of the MTT channels. This minimizes the binding energy during nucleation, exclusively directing the crystallization of SSZ-32, which is highly prized in the petrochemical industry for the hydroisomerization (dewaxing) of long-chain paraffins[6].

The Dimethyl Alternative (STF/MFI/CON): In contrast, 1,3-dimethylimidazolium derivatives are too small to efficiently fill the MTT framework. Instead, they act as OSDAs for different topologies, such as STF, MFI (3D 10-ring), or CON (12-ring) frameworks[1][3]. Because of their smaller volume (~140 ų), they often require a dual-OSDA approach or highly specific gel compositions to prevent the formation of dense, non-porous phases[1].

Zeolite_Synthesis A Silica & Alumina Precursors C Hydrothermal Synthesis (160°C, 2-4 Days) A->C B 1,3-Diisopropyl-1H-imidazolium Hydroxide (OSDA) B->C Structure Directing D As-Synthesized Zeolite (Pores Blocked) C->D Nucleation E Calcination (550°C) OSDA Combustion D->E F Active SSZ-32 (1D 10-Ring Channels) E->F Pore Opening

Workflow of SSZ-32 zeolite crystallization using 1,3-Diisopropyl-1H-imidazolium Hydroxide.

Benchmarking in Organometallic Catalysis (NHC Precursors)

When deprotonated, imidazolium salts yield N-heterocyclic carbenes (NHCs), which are powerful σ-donating ligands for transition metals (Ru, Pd, Au)[7][8].

In Situ Catalyst Generation: For reactions like the direct synthesis of amides from alcohols and amines, ruthenium-NHC catalysts generated in situ are highly effective. Benchmarking studies reveal that 1,3-diisopropylimidazolium salts significantly outperform 1,3-dimethylimidazolium salts in these environments[2]. Why? The bulky isopropyl groups stabilize the active Ru-hydride intermediate and facilitate the reductive elimination step. Conversely, the unhindered dimethylimidazolium carbene exhibits poor NHC–Ru bond formation efficiency in situ, leading to rapid catalyst deactivation and low yields[2].

NHC_Catalysis A Imidazolium Salt (Dimethyl vs Diisopropyl) B Strong Base (KOtBu) Deprotonation A->B C Free N-Heterocyclic Carbene (Steric Bulk Dictates Stability) B->C -HX E Active M-NHC Complex (Catalytic Species) C->E Ligand Coordination D Transition Metal (Ru/Pd/Au) D->E Metal Precursor

In situ generation of metal-NHC catalysts from imidazolium salt precursors.

Quantitative Benchmarking Data

The following table summarizes the physicochemical properties and performance metrics of both compounds based on empirical literature.

Metric1,3-Diisopropyl-1H-imidazolium Hydroxide1,3-Dimethylimidazolium Salts
Steric Bulk (Wingtips) High (Isopropyl groups)Low (Methyl groups)
Primary Zeolite Topology SSZ-32 (MTT Framework)STF, MFI, CON Frameworks
Zeolite Pore Architecture 1D 10-ring (0.45 × 0.52 nm)3D 10-ring (MFI) / 12-ring (CON)
OSDA Volume Fit ~280 ų per cavity (Optimal for MTT)~140 ų per cavity (Requires dual OSDA)
In Situ Ru-Amidation Efficiency High (Steric bulk stabilizes active species)Low (Poor NHC-Ru bond formation)
Carbene Dimerization (Wanzlick) Highly ResistantSusceptible

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of SSZ-32 Zeolite (OSDA Application)
  • Gel Preparation: In a Teflon beaker, dissolve sodium hydroxide and 1,3-Diisopropyl-1H-imidazolium Hydroxide in deionized water. Slowly add colloidal silica and aluminum sulfate to achieve a molar ratio of roughly 100 SiO2 : 1.5 Al2O3 : 15 OSDA : 4000 H2O[6]. Stir for 2 hours until a homogeneous gel forms.

  • Hydrothermal Crystallization: Transfer the gel to a Teflon-lined stainless steel autoclave. Heat at 160 °C for 48–96 hours under continuous rotation (150 rpm) to ensure uniform nucleation[6].

  • Recovery & Washing: Filter the solid product and wash with deionized water until the filtrate reaches a neutral pH. Dry overnight at 120 °C.

  • Template Removal: Calcine the as-synthesized zeolite at 540–595 °C in air for 6 hours to combust the occluded OSDA[6].

  • Self-Validation Check: The successful occlusion of the OSDA is validated by post-calcination Thermogravimetric Analysis (TGA). A precise weight loss of ~10-15% between 300-500 °C confirms the combustion of the diisopropylimidazolium cation, proving its role as the pore-filling template. Powder XRD will confirm the characteristic peaks of the MTT framework.

Protocol B: In Situ Generation of Ru-NHC Catalyst
  • Precatalyst Activation: In an argon-filled glovebox, combine 1,3-Diisopropylimidazolium chloride (or hydroxide) with a strong base (e.g., KOtBu, 1.1 eq) in anhydrous THF to deprotonate the C2 position.

  • Metal Coordination: Add a ruthenium precursor (e.g.,[Ru(p-cymene)Cl2]2) to the mixture. Stir at room temperature for 2 hours to facilitate ligand exchange[2].

  • Catalytic Reaction: Add the primary amine and primary alcohol substrates. Heat to 110 °C under an inert atmosphere for 12 hours.

  • Self-Validation Check: The generation of the free carbene is validated by the disappearance of the downfield C2-proton signal (~9-10 ppm) in ¹H NMR. Successful metal coordination is confirmed by a characteristic downfield shift of the C2-carbon in ¹³C NMR (~170-200 ppm), ensuring the catalytic species is fully active before substrate addition.

References

  • Santa Cruz Biotechnology. 1,3-Diisopropyl-1H-imidazolium Hydroxide | CAS 137836-88-5. SCBT.5

  • ACS Catalysis. Four-Carbon Segmented Discrete Hydrocracking of Long-Chain Paraffins in MTT Channels Following a Pore-Mouth Mechanism. American Chemical Society.6

  • Journal of the American Chemical Society (JACS). Repurposing Templates for Zeolite Synthesis from Simulations and Data Mining. American Chemical Society. 1

  • MDPI Materials. Zeolite Synthesis Using Imidazolium Cations as Organic Structure-Directing Agents. MDPI. 3

  • Organometallics. Well-Defined N-Heterocyclic Carbene Based Ruthenium Catalysts for Direct Amide Synthesis from Alcohols and Amines. American Chemical Society. 2

  • ResearchGate / Chemical Communications. Figure 2. LSVs with 0.5 mol% of 1,3-dimethylimidazolium.... ResearchGate. 4

  • RSC Advances. Stable Au III complexes with four N-heterocyclic carbene groups can be prepared in high yield directly from KAuCl 4. Royal Society of Chemistry. 7

Sources

Safety & Regulatory Compliance

Safety

1,3-Diisopropyl-1H-imidazolium Hydroxide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1,3-Diisopropyl-1H-imidazolium Hydroxide As research in green chemistry and organometallic catalysis accelerates, N-heterocyclic carbene (NHC) precursors and basic ionic liq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1,3-Diisopropyl-1H-imidazolium Hydroxide

As research in green chemistry and organometallic catalysis accelerates, N-heterocyclic carbene (NHC) precursors and basic ionic liquids have become staple reagents in the laboratory. 1,3-Diisopropyl-1H-imidazolium Hydroxide (CAS: 137836-88-5) is a highly specialized organic template frequently utilized in the preparation of small SSZ-32 zeolites and as a task-specific basic ionic liquid[1][2].

However, handling and disposing of this compound requires rigorous logistical planning. Unlike neutral imidazolium salts, the hydroxide counterion renders this chemical highly caustic. Improper disposal into standard solvent waste streams can trigger violent exothermic reactions, base-catalyzed polymerizations, and container degradation. This guide provides a self-validating, step-by-step operational plan for the safe neutralization and disposal of 1,3-Diisopropyl-1H-imidazolium Hydroxide.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. Imidazolium-based ionic liquids are valued for their thermal stability, but their basic variants pose severe contact and reactivity hazards[3]. The table below summarizes the critical quantitative and logistical data required for risk assessment[1][4].

Property / MetricValue / Specification
Chemical Name 1,3-Diisopropyl-1H-imidazolium Hydroxide
CAS Number 137836-88-5
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Corrosive/Basic)
Reactivity Profile Highly basic; reacts exothermically with acids and electrophiles.
Required PPE N95 Respirator, Chemical Splash Goggles, Heavy-Duty Nitrile Gloves, Lab Coat

Causality Note: The strong basicity of the hydroxide anion allows it to saponify lipid membranes upon skin contact, causing deep tissue damage that is often delayed in onset compared to acid burns. It is significantly more hazardous to handle than its halide counterparts, such as 5[5].

Operational Plan: Spill Response Methodology

A self-validating safety system requires that every responsive action ends with a measurable confirmation of safety. In the event of an accidental spill, do not use liquid acids to neutralize the base, as this will cause rapid boiling and splattering.

Step-by-Step Spill Protocol:

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don heavy-duty nitrile gloves, splash goggles, and a face shield[4].

  • Dry Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as the strong base can initiate chemical degradation.

  • In Situ Neutralization: Carefully broadcast a weak, solid acid (such as citric acid or sodium bisulfate) directly over the spill.

    • Causality: Solid acids dissolve slowly into the spill's moisture, controlling the kinetics of the exothermic neutralization and preventing thermal runaway.

  • Collection: Once the reaction subsides (no visible bubbling or heat generation), sweep the mixture into a high-density polyethylene (HDPE) solid waste container using a plastic dustpan.

  • Validation: Swab the residual spill area with a damp pH test strip. The protocol is only complete when the surface pH reads between 6.5 and 7.5. Wash the validated area with copious amounts of water.

Standard Laboratory Disposal & Neutralization Protocol

Directly disposing of 1,3-Diisopropyl-1H-imidazolium Hydroxide into general organic or aqueous waste carboys is a critical safety violation. To safely dispose of routine laboratory waste, the compound must be neutralized to a stable, benign salt (e.g., a chloride or sulfate) prior to segregation.

Step-by-Step Neutralization Methodology:

  • Preparation: Conduct all operations inside a certified chemical fume hood. Place a clean borosilicate glass beaker on a magnetic stir plate equipped with an ice-water bath.

  • Dilution: Transfer the imidazolium hydroxide waste into the beaker and dilute with a 10-fold volume of deionized water (or ethanol, depending on the solubility of your specific waste stream).

    • Causality: High dilution increases the heat capacity of the system, acting as a thermal buffer against the intense heat of neutralization.

  • Acid Titration: While stirring vigorously, slowly add 1M Hydrochloric Acid (HCl) dropwise using an addition funnel.

  • Thermal & pH Monitoring: Maintain the internal temperature of the solution below 25°C. Periodically pause the acid addition to check the pH.

  • Endpoint Validation: Cease acid addition when the pH stabilizes strictly at 7.0. The solution has now been successfully converted to the less reactive 1,3-diisopropylimidazolium chloride.

  • Waste Segregation: Transfer the neutralized, ambient-temperature solution to an HDPE waste container clearly labeled "Aqueous Waste - Neutralized Imidazolium Salts."

    • Causality: Prolonged storage of highly basic solutions can etch borosilicate glass. HDPE is chemically resistant to extreme pH variations and is the superior choice for waste segregation.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for managing 1,3-Diisopropyl-1H-imidazolium Hydroxide, ensuring strict adherence to safety and environmental standards.

G Start 1,3-Diisopropyl-1H-imidazolium Hydroxide Waste Assess Assess Waste Type Start->Assess Spill Accidental Spill Assess->Spill Routine Routine Lab Waste Assess->Routine SpillContain Contain with Sand/Vermiculite Spill->SpillContain Dilution Dilute in 10x H2O/EtOH (Ice Bath) Routine->Dilution SolidNeut In Situ Neutralization (Solid Citric Acid) SpillContain->SolidNeut Validate pH Validation (pH 6.5 - 7.5) SolidNeut->Validate LiquidNeut Titrate with 1M HCl (Monitor Temp <25°C) Dilution->LiquidNeut LiquidNeut->Validate Dispose HDPE Container Segregation & High-Temp Incineration Validate->Dispose

Workflow for the safe neutralization and disposal of 1,3-Diisopropyl-1H-imidazolium Hydroxide.

Final Waste Management & Environmental Impact

Even after neutralization, imidazolium-based ionic liquids and their derivatives exhibit varying degrees of aquatic toxicity and are highly resistant to natural biodegradation. Under no circumstances should neutralized solutions be poured down the drain.

All neutralized waste must be collected by a certified hazardous waste management vendor. The industry standard for the final destruction of N-heterocyclic compounds is high-temperature incineration . This process safely cleaves the robust imidazolium ring, converting the organic material entirely into nitrogen oxides (NOx), carbon dioxide, and water vapor, thereby preventing environmental contamination.

References

  • Santa Cruz Biotechnology. "1,3-Diisopropyl-1H-imidazolium Hydroxide | CAS 137836-88-5". SCBT. 1

  • Echemi. "1H-Imidazolium, 1,3-bis(1-methylethyl)-, hydroxide (1:1) Safety Data Sheets". Echemi. 4

  • Fisher Scientific. "SAFETY DATA SHEET: 1,3-Diisopropylimidazolium chloride". Fisher Sci. 5

  • ACS Publications. "Effect of Structural Isomerism in Imidazolium-Based Ionic Liquid on Polycarbonate Ethanolysis". Industrial & Engineering Chemistry Research. 3

  • MDPI. "Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles". Molecules. 2

Sources

Handling

Mastering the Safe Handling of 1,3-Diisopropyl-1H-imidazolium Hydroxide: A Guide to Personal Protective Equipment

For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the safe and effective handling of reactive chemical species is paramount. 1,3-Diisopropyl-1H-imidazolium Hydroxide,...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the safe and effective handling of reactive chemical species is paramount. 1,3-Diisopropyl-1H-imidazolium Hydroxide, a potent organic base, is a valuable tool in modern chemistry. However, its inherent reactivity necessitates a comprehensive understanding and rigorous application of appropriate personal protective equipment (PPE). This guide provides essential, in-depth technical guidance on the selection and use of PPE to ensure your safety and the integrity of your research.

Understanding the Hazard: The "Why" Behind the "What"

1,3-Diisopropyl-1H-imidazolium Hydroxide is a strong base and can cause severe skin burns and eye damage upon contact.[1] Its vapors can also be irritating to the respiratory system.[2] Therefore, the primary objective of our PPE strategy is to create a complete barrier between you and the chemical, preventing any route of exposure. This principle of "barrier protection" is the cornerstone of safe laboratory practice.

Core Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is not a "one-size-fits-all" scenario. It is contingent on a thorough risk assessment of the specific procedure being undertaken. However, a baseline ensemble is mandatory for any handling of 1,3-Diisopropyl-1H-imidazolium Hydroxide.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over the goggles when there is a significant risk of splashing.[3][4]Protects against direct splashes to the eyes, which are particularly vulnerable to corrosive damage. The face shield offers a secondary layer of protection for the entire face.
Skin and Body Protection A flame-resistant (FR) lab coat (NFPA 2112 compliant) worn over long-sleeved clothing and long pants.[4] Chemical-resistant gloves (Nitrile or Neoprene).The FR lab coat provides protection against accidental splashes and potential ignition sources. Chemical-resistant gloves are essential to prevent skin contact, which can lead to severe burns.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with an appropriate organic vapor cartridge is required.[3]A chemical fume hood is the primary engineering control to minimize inhalation of vapors. A respirator provides an additional layer of protection in higher-risk scenarios.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects the feet from spills and falling objects.

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Outer Gloves: Don a second pair of chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

  • Final Check: Before entering the work area, perform a final check to ensure there are no exposed areas of skin.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body. Hang it in its designated storage area or dispose of it if it is single-use.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Logic: A Risk-Based Approach

The level of PPE required can be adjusted based on the specific task and the associated risks. The following diagram illustrates a simplified decision-making process.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Ensemble cluster_2 Required PPE Start Start Task Identify Handling Task Start->Task Risk Assess Splash/Aerosol Potential Task->Risk LowRisk Low Risk (e.g., weighing small quantities in a fume hood) Risk->LowRisk Low MedRisk Medium Risk (e.g., transfers, reactions) Risk->MedRisk Medium HighRisk High Risk (e.g., large volume handling, potential for uncontrolled reaction) Risk->HighRisk High LowPPE Baseline PPE: - FR Lab Coat - Nitrile Gloves - Safety Goggles LowRisk->LowPPE MedPPE Enhanced PPE: - Baseline PPE + Face Shield + Chemical Resistant Apron MedRisk->MedPPE HighPPE Maximum PPE: - Enhanced PPE + Full-face Respirator + Chemical Resistant Suit HighRisk->HighPPE

Caption: PPE selection flowchart based on risk assessment.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not discard these items in regular trash receptacles.

In Case of Exposure: Immediate First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these guidelines, you can confidently and safely work with 1,3-Diisopropyl-1H-imidazolium Hydroxide, ensuring both your personal well-being and the successful outcome of your research endeavors.

References

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • SI-1313 Safety Data Sheet. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Ereztech LLC CE1331 Safety Data Sheet. (2024, March 21). Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (2006, March 22). Retrieved from [Link]

  • 1,3-Diisopropyl-1H-imidazolium hydroxide_137836-88-5_Hairui Chemical. (n.d.). Retrieved from [Link]

Sources

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